Cyathin A3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38598-35-5 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3aR,5aR,9R,10aR)-9-hydroxy-8-(hydroxymethyl)-3a,5a-dimethyl-1-propan-2-yl-3,4,5,9,10,10a-hexahydro-2H-cyclohepta[e]inden-6-one |
InChI |
InChI=1S/C20H30O3/c1-12(2)14-5-6-19(3)7-8-20(4)15(18(14)19)10-16(22)13(11-21)9-17(20)23/h9,12,15-16,21-22H,5-8,10-11H2,1-4H3/t15-,16-,19-,20-/m1/s1 |
InChI Key |
RGROGZCBGZBCAG-XNFNUYLZSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3C[C@H](C(=CC(=O)[C@@]3(CC[C@]2(CC1)C)C)CO)O |
Canonical SMILES |
CC(C)C1=C2C3CC(C(=CC(=O)C3(CCC2(CC1)C)C)CO)O |
Synonyms |
cyathin A(3) cyathin A3 |
Origin of Product |
United States |
Foundational & Exploratory
The Diterpenoid Cyathin A3: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyathin A3, a complex diterpenoid produced by the bird's nest fungus Cyathus helenae, has garnered significant scientific interest due to its potent neurotrophic properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details an optimized bacteria-induced fermentation method for its production, outlines the extraction and purification protocols, and presents available analytical data. Furthermore, this document explores the compound's ability to induce Nerve Growth Factor (NGF) release from glial cells, a key aspect of its therapeutic potential for neurodegenerative diseases.
Discovery and Biological Activity
This compound belongs to the cyathane family of diterpenoids, first identified as components of an antibiotic complex from Cyathus helenae.[1] While many cyathanes exhibit antimicrobial or cytotoxic activities, the most compelling therapeutic potential of this compound lies in its ability to stimulate the release of Nerve Growth Factor (NGF) from glial cells.[1][2][3] NGF is a crucial neurotrophic factor for the survival, development, and function of neurons, making this compound a promising lead compound for the development of therapeutics against neurodegenerative conditions such as Alzheimer's disease.[2][3]
Production of this compound
Initial efforts to produce this compound through standard bench-scale fermentations of C. helenae were often met with inconsistent or no production.[2] A significant breakthrough was the development of a bacteria-induced static batch fermentation method, which dramatically and consistently increased the yield of this compound.[1][2] This method involves the timely addition of bacteria, such as Escherichia coli K12 or Bacillus megaterium, to the fungal culture.[1][2]
Optimized Fermentation Protocol
The following protocol describes the optimized bacteria-induced static batch fermentation for the production of this compound.
-
Fungal Culture Initiation: Cyathus helenae is cultured on a suitable solid medium. An agar slice containing actively growing mycelium is used to inoculate a liquid medium.
-
Initial Fermentation: The fungal culture is incubated in flasks under static conditions.
-
Bacterial Induction: After a specific period of fungal growth (e.g., 20 days), a culture of E. coli K12 or B. megaterium is added to the fungal fermentation.[1] The induction mechanism is thought to involve either media changes induced by the bacteria or direct physical interaction between the fungus and the bacteria.[1][2]
-
Continued Incubation: The co-culture is incubated for an additional period (e.g., 7 days) under static conditions to allow for the production of this compound.[1]
-
Harvesting: The culture medium is separated from the fungal mycelium by filtration. The filtrate contains the secreted this compound.[1]
Fermentation Yield Data
The bacteria-induced static batch fermentation method has been shown to significantly outperform traditional shaken flask fermentations.
| Fermentation Condition | Maximum this compound Yield (µg/mL) | Reference |
| Static Flask (Bacteria-Induced) | ~1000 | [1][2] |
| Shaken Flask (250 rpm) | < 250 | [1] |
Table 1: Comparison of this compound yields under different fermentation conditions.
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture filtrate and purified using chromatographic techniques.
Extraction Protocol
-
Liquid-Liquid Extraction: The culture filtrate is transferred to a separatory funnel and extracted multiple times (e.g., three times) with an equal volume of ethyl acetate.[1]
-
Drying and Concentration: The organic extracts are combined, dried over anhydrous magnesium sulfate, and concentrated under vacuum at 40°C.[1]
-
Storage: The crude extract is stored at 4°C until further purification.[1]
Purification Workflow
Purification by Column Chromatography
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the compounds from the column.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound.
-
Final Step: The pure fractions are combined and the solvent is evaporated to yield purified this compound.
Characterization of this compound
The structure and identity of this compound are confirmed through various analytical techniques.
Spectroscopic Data
| Technique | Observation | Reference |
| Mass Spectrometry (MS) | m/z ratio [M-H]⁻ = 317.4 amu | [1] |
| UV Absorption Spectroscopy | Consistent UV absorption spectra with an authentic standard | [1] |
| ¹H NMR | Data not available in a tabulated format in the reviewed literature. | |
| ¹³C NMR | Data not available in a tabulated format in the reviewed literature. | |
| Infrared (IR) Spectroscopy | Data not available in a tabulated format in the reviewed literature. |
Table 2: Summary of available spectroscopic data for this compound.
Mechanism of Action: Induction of NGF Release
This compound has been shown to induce the release of NGF from cultured glial cells.[1][2] The precise signaling pathway initiated by this compound in these cells is a subject of ongoing research. However, a plausible general mechanism involves the activation of intracellular signaling cascades that lead to the increased synthesis and secretion of NGF.
References
A Technical Guide to Cyathin A3: Stimulation of Nerve Growth Factor Release in Glial Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The intricate communication network of the central nervous system relies heavily on the supportive role of glial cells, particularly astrocytes. These cells are pivotal in maintaining neuronal health and function, partly through the regulated secretion of neurotrophic factors like Nerve Growth Factor (NGF). A decline in NGF levels is implicated in the pathogenesis of various neurodegenerative diseases. Consequently, small molecules capable of stimulating NGF synthesis and release from glial cells are of significant therapeutic interest.[1] Cyathin A3, a diterpenoid natural product from the fungus Cyathus helenae, has emerged as a promising candidate.[2] This document provides a technical overview of this compound, its observed role in inducing NGF release from glial cells, the experimental protocols used for its characterization, and a discussion of the plausible underlying signaling pathways.
Quantitative Data on Cyathane Diterpenoids
While specific dose-response data for this compound-induced NGF release from primary glial cells is not extensively published, studies on related cyathane diterpenoids and this compound itself confirm potent neurotrophic activity.[2][3] The data strongly suggest that this class of molecules effectively stimulates pathways leading to neuronal support and growth.
Table 1: Neurotrophic and Anti-Neuroinflammatory Activity of Various Cyathane Diterpenoids
| Compound | Source Organism | Bioassay | Concentration | Observed Effect | Reference |
| This compound | Cyathus helenae | NGF Release (Cultured Glial Cells) | Not Specified | Induces NGF release | [2][3] |
| Cyafricanin B & G | Cyathus africanus | Neurite Outgrowth (PC-12 Cells) | 20 µM | Promising neurotrophic activity | [4] |
| Stercorins A-C | Cyathus stercoreus | Neurite Outgrowth (PC-12 Cells) | 10 µM | Significant neurotrophic activity | [5] |
| Erinacines T-V, P | Hericium erinaceus | Neurite Outgrowth (PC-12 Cells) | 2.5 - 10 µM | Pronounced neurite outgrowth-promoting effects | [6][7] |
| Striatoids A-F | Cyathus striatus | NGF-mediated Neurite Outgrowth (PC-12 Cells) | Dose-dependent | Enhanced NGF-mediated neurite outgrowth | [8] |
Hypothesized Signaling Pathway for this compound Action
The precise molecular mechanism by which this compound stimulates NGF release in glial cells is not fully elucidated. However, based on known signaling cascades that regulate neurotrophin expression in astrocytes, a plausible pathway can be hypothesized. Key intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades (including p38 and ERK) and the subsequent activation of transcription factors like cAMP response element-binding protein (CREB), are known to be involved in glial cell activation and growth factor production in response to various stimuli.[9][10][11][12] For instance, some antidepressants have been shown to increase glial cell line-derived neurotrophic factor (GDNF) by inducing CREB phosphorylation through the ERK pathway.[11] Therefore, it is hypothesized that this compound may engage similar pathways to stimulate NGF gene transcription.
Experimental Protocols & Workflow
Investigating the effects of this compound on glial cells involves a multi-step process, from establishing primary cell cultures to quantifying the secreted neurotrophic factors.
Overall Experimental Workflow
The general procedure follows a logical sequence of cell culture, treatment, and analysis. This ensures the reliable and reproducible assessment of this compound's bioactivity.
Protocol for Primary Astrocyte Culture
This protocol details a standard method for isolating and culturing primary astrocytes from neonatal rat or mouse cerebral cortices.[13][14]
Materials:
-
Neonatal Sprague-Dawley rat pups (P1-P2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin/EDTA solution
-
Poly-D-Lysine or similar coating agent
-
Sterile dissection tools, culture flasks (T-75), and consumables
Procedure:
-
Tissue Dissection: Euthanize neonatal pups in accordance with approved animal care protocols. Under sterile conditions, dissect the cerebral cortices and remove the meninges.
-
Mechanical & Enzymatic Dissociation: Mince the cortical tissue in cold HBSS. Transfer the tissue to a solution containing trypsin and incubate at 37°C to enzymatically digest the tissue.[14] Following incubation, add DMEM with 10% FBS to inactivate the trypsin.
-
Cell Suspension: Create a single-cell suspension by gently triturating the tissue pieces with a series of fire-polished Pasteur pipettes or serological pipettes of decreasing bore size.[15]
-
Plating: Centrifuge the cell suspension and resuspend the pellet in complete culture medium (DMEM, 10% FBS, 1% Penicillin/Streptomycin). Plate the cells onto Poly-D-Lysine-coated T-75 flasks.
-
Culture and Purification: Incubate the flasks at 37°C in a humidified 5% CO₂ incubator. Change the medium every 2-3 days. After 7-9 days, the culture will be confluent, consisting of a mixed glial population with a layer of astrocytes at the bottom.
-
Microglia Removal: To obtain a highly enriched astrocyte culture, secure the flasks to an orbital shaker and shake at ~200 rpm at 37°C for 4-6 hours.[13] This dislodges microglia and oligodendrocytes, which are less adherent.
-
Subculturing: Aspirate the medium containing the dislodged cells. Wash the remaining astrocyte monolayer with HBSS and detach the cells using Trypsin/EDTA. Replate the purified astrocytes for experiments. Purity should be confirmed (>95%) via immunocytochemistry for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).[13]
Protocol for NGF Quantification by Sandwich ELISA
This protocol provides a general procedure for quantifying NGF in the astrocyte culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]
Principle: A 96-well plate is coated with a capture antibody specific for NGF. Samples (culture supernatants) and standards are added, and any NGF present binds to the antibody. A second, biotinylated detection antibody is added, which binds to a different epitope on the captured NGF. Streptavidin conjugated to Horseradish Peroxidase (HRP) is then added, binding to the biotin. Finally, a chromogenic substrate for HRP is added, and the resulting color change is proportional to the amount of NGF in the sample.
Procedure:
-
Plate Coating: Coat a 96-well microplate with an anti-NGF capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add NGF standards of known concentrations and the collected astrocyte culture supernatants to the wells. Incubate for 1-2 hours at 37°C.[17][18]
-
Detection Antibody: Wash the plate. Add the biotinylated anti-NGF detection antibody to each well and incubate for 1 hour at 37°C.[17][18]
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[17][18]
-
Substrate Development: Wash the plate thoroughly. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark for 10-20 minutes at 37°C.[17][18]
-
Reaction Stoppage & Reading: Add a stop solution (e.g., 2N H₂SO₄) to each well. Read the optical density at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the optical density versus the concentration of the NGF standards. Use this curve to determine the concentration of NGF in the experimental samples.
Conclusion and Future Directions
This compound, a natural diterpenoid, has been identified as a potent inducer of Nerve Growth Factor release from glial cells.[2][3] This bioactivity positions it and other cyathane diterpenoids as valuable lead compounds for the development of therapeutics aimed at treating neurodegenerative disorders characterized by diminished neurotrophic support. The experimental framework provided herein outlines a robust methodology for further characterizing the dose-response relationship and efficacy of this compound. Future research should focus on elucidating the specific receptors and downstream signaling intermediates (such as p38 MAPK, ERK, and CREB) involved in its mechanism of action. A deeper understanding of this pathway will be critical for optimizing this class of molecules for clinical applications in neuroprotection and neural repair.
References
- 1. Studies on inducers of nerve growth factor: synthesis of the cyathin core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New cyathane diterpenoids with neurotrophic and anti-neuroinflammatory activity from the bird's nest fungus Cyathus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Three new cyathane diterpenes with neurotrophic activity from the liquid cultures of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ROS Detoxification and Proinflammatory Cytokines Are Linked by p38 MAPK Signaling in a Model of Mature Astrocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INVOLVEMENT OF P38 MAPK IN REACTIVE ASTROGLIOSIS INDUCED BY ISCHEMIC STROKE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P38K and JNK pathways are induced by amyloid-β in astrocyte: Implication of MAPK pathways in astrogliosis in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.1. Primary Cortical Astrocyte Culture Preparation [bio-protocol.org]
- 14. Primary Astrocyte Cell Culture [bio-protocol.org]
- 15. Video: Generating a Primary Culture of Astrocytes from a Rat Pup Brain - Experiment [app.jove.com]
- 16. ELISA for Monitoring Nerve Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cloud-clone.com [cloud-clone.com]
- 18. cloud-clone.com [cloud-clone.com]
Cyathin A3: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyathin A3, a complex diterpenoid belonging to the cyathane family, has garnered significant scientific interest due to its neurotrophic properties, particularly its ability to stimulate the synthesis of Nerve Growth Factor (NGF). This technical guide provides a comprehensive overview of the natural sources, abundance, and relevant biological pathways associated with this compound. Quantitative data on its yield from fungal cultures are presented, alongside generalized experimental protocols for its extraction and purification. Furthermore, this document illustrates the biosynthetic pathway of cyathane diterpenoids and the canonical NGF signaling cascade, providing a foundational understanding for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
This compound is a secondary metabolite produced by fungi, primarily belonging to the "bird's nest fungi" of the Cyathus genus. The most prominent and well-documented source of this compound is Cyathus helenae .[1] It has also been isolated from Cyathus africanus . While other fungi within the Cyathus and Hericium genera are known to produce structurally related cyathane diterpenoids, C. helenae remains the principal source for this compound isolation.
The natural abundance of this compound in its fungal hosts is generally low, which has historically posed a challenge for its extensive study and has been a driving force behind efforts in total synthesis. However, significant advancements in fermentation technology have enabled higher yields. A notable study demonstrated a sixfold increase in this compound production from C. helenae through a bacteria-induced static batch fermentation method, achieving a yield of nearly 1 mg/mL.[1]
Table 1: Quantitative Abundance of this compound from Natural Sources
| Natural Source | Cultivation/Extraction Method | Yield of this compound | Reference |
| Cyathus helenae | Bacteria-induced static batch fermentation | ~ 1 mg/mL | [1] |
| Cyathus africanus | Not specified in available literature | Not specified in available literature |
Experimental Protocols
A detailed, standardized protocol for the extraction and purification of this compound is not extensively documented in a single source. However, based on general practices for the isolation of fungal secondary metabolites and mentions in the literature, a generalized workflow can be outlined.
Generalized Protocol for Fungal Culture and Extraction
-
Fungal Culture: Cyathus helenae is cultured in a suitable liquid medium. For enhanced production, co-culture with bacteria such as Escherichia coli or Bacillus megaterium in a static batch fermentation can be employed.[1]
-
Harvesting: After a sufficient incubation period (e.g., 20 days), the fungal mycelium and culture broth are separated.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately to ensure the complete recovery of metabolites.
Generalized Protocol for Isolation and Purification
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography:
-
Column Chromatography: The extract is fractionated using column chromatography, often with silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a gradient elution.
-
-
Identification and Quantification: The purified this compound is identified and quantified using a combination of techniques:
-
UV-Vis Spectroscopy: To determine the absorbance spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
HPLC with a standard: For quantification by comparing the peak area with that of a known concentration of a this compound standard.
-
Biosynthesis of Cyathane Diterpenoids
The biosynthesis of cyathane diterpenoids, including this compound, follows the mevalonate pathway to produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps leading to this compound are not fully elucidated, the general pathway involves the cyclization of GGPP to form the characteristic 5-6-7 tricyclic core of the cyathane skeleton. Key enzymes in this process include terpene cyclases, FAD-dependent oxidases, and NADP(H)-dependent reductases.
This compound and Nerve Growth Factor (NGF) Signaling
One of the most significant biological activities of this compound is its ability to induce the synthesis of Nerve Growth Factor (NGF). NGF plays a crucial role in the survival, development, and function of neurons. The signaling cascade initiated by NGF binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), is critical for its neurotrophic effects. While the direct molecular target of this compound in inducing NGF synthesis is not fully understood, the downstream effects converge on the canonical NGF signaling pathway.
Conclusion
This compound remains a molecule of high interest for its potential therapeutic applications in neurodegenerative diseases. While its natural abundance is low, optimized fermentation techniques have improved its availability for research. This guide provides a foundational understanding of its natural sources, abundance, and the biological pathways it influences. Further research is warranted to elucidate the specific enzymatic steps in its biosynthesis and to pinpoint its direct molecular targets for inducing NGF synthesis. Such studies will be crucial for the future development of this compound and its analogs as novel neurotrophic agents.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cyathin A3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Cyathin A3, a prominent member of the cyathane diterpenoid family. This document details the key structural features, summarizes relevant quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes its biological activity.
Chemical Structure and Stereochemistry of this compound
This compound is a complex diterpenoid natural product produced by fungi of the genus Cyathus, commonly known as bird's nest fungi.[1] Its intricate architecture has been a subject of significant interest in the synthetic and medicinal chemistry communities.
The core of the this compound molecule is a unique 5-6-7 tricyclic carbon skeleton.[1][2] A key stereochemical feature of this framework is the trans-fusion of the six- and seven-membered rings.[1] The absolute stereochemistry of this compound has been unequivocally established through total synthesis and spectroscopic analysis, particularly X-ray crystallography of synthetic intermediates.[1][3]
The systematic IUPAC name for this compound is (3aR,5aR,9R,10aR)-9-hydroxy-8-(hydroxymethyl)-3a,5a-dimethyl-1-propan-2-yl-3,4,5,9,10,10a-hexahydro-2H-cyclohepta[e]inden-6-one.[4][] This nomenclature precisely defines the spatial arrangement of all stereocenters within the molecule.
Molecular Formula: C₂₀H₃₀O₃[4]
Key Structural Features:
-
Tricyclic System: A fused 5-6-7 ring system.[1]
-
Stereocenters: Multiple chiral centers defining its three-dimensional shape.
-
Functional Groups: A ketone, a primary alcohol, and a secondary alcohol.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [4] |
| Molecular Weight | 318.45 g/mol | [6] |
| IUPAC Name | (3aR,5aR,9R,10aR)-9-hydroxy-8-(hydroxymethyl)-3a,5a-dimethyl-1-propan-2-yl-3,4,5,9,10,10a-hexahydro-2H-cyclohepta[e]inden-6-one | [4][] |
| InChI Key | RGROGZCBGZBCAG-XNFNUYLZSA-N | [4] |
| SMILES | CC(C)C1=C2[C@H]3C--INVALID-LINK--O | [4] |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 319.22676 | 175.6 |
| [M+Na]⁺ | 341.20870 | 181.1 |
| [M-H]⁻ | 317.21220 | 179.2 |
| [M+NH₄]⁺ | 336.25330 | 195.8 |
| [M+K]⁺ | 357.18264 | 178.9 |
| [M+H-H₂O]⁺ | 301.21674 | 172.2 |
| [M+HCOO]⁻ | 363.21768 | 187.2 |
| [M+CH₃COO]⁻ | 377.23333 | 207.5 |
| Data from PubChem[4] |
Experimental Protocols
The total synthesis of this compound has been achieved through various elegant strategies. The following outlines a key synthetic transformation from Cyathin B2 to this compound, as well as the characterization methods employed.
Conversion of Cyathin B2 to this compound [1]
-
Chemoselective Reduction: Cyathin B2 is treated with L-Selectride to achieve a chemoselective reduction of the aldehyde.
-
Epoxidation: The resulting allylic alcohol is subjected to epoxidation, which proceeds with high diastereoselectivity (>10:1) to yield the β-epoxide.
-
Protection: The primary alcohol is protected.
-
Epoxide Opening: The epoxide ring is opened using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Mitsunobu Inversion: A Mitsunobu reaction with benzoic acid is performed to invert the stereochemistry of the newly formed secondary alcohol.
-
Deprotection: The protecting groups are sequentially removed to afford this compound.
Structural Elucidation Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and relative stereochemistry of the carbon skeleton. Nuclear Overhauser Effect (NOE) measurements are crucial for establishing through-space proximities of protons, which helps in assigning stereochemistry.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. In the synthesis of this compound, X-ray analysis of key crystalline intermediates was instrumental in confirming the stereochemical outcomes of reactions.[1][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition of this compound and its synthetic intermediates.[7]
Biological Activity and Signaling
This compound has garnered attention for its neurotrophic properties. It has been shown to stimulate the synthesis and release of Nerve Growth Factor (NGF) from glial cells.[1][7][8][9] This biological activity makes this compound a promising lead compound for the development of therapeutics for neurodegenerative diseases.
An enzyme-linked immunosorbent assay (ELISA) has been used to demonstrate that this compound induces NGF release from cultured glial cells.[7][8][9]
Synthetic Workflow
The total synthesis of this compound is a multi-step process. The following diagram illustrates a simplified, high-level workflow for a reported synthetic route.
References
- 1. Total Synthesis of this compound and Cyathin B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. PubChemLite - this compound (C20H30O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C20H30O3 | CID 442017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Foundational Research on the 5-6-7 Tricyclic Skeleton of Cyathins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyathane diterpenoids are a fascinating class of natural products characterized by a unique 5-6-7 tricyclic carbon skeleton.[1] First isolated from the bird's nest fungi of the genus Cyathus, these compounds have since been discovered in various other fungi, including Hericium and Sarcodon. The intricate architecture of the cyathin core, coupled with the diverse array of stereocenters and functionalities, has presented a formidable challenge to synthetic chemists and a fertile ground for the discovery of novel therapeutic agents. Notably, several cyathane diterpenoids, such as the erinacines and scabronines, have demonstrated potent nerve growth factor (NGF) stimulating activity, making them promising leads for the development of drugs targeting neurodegenerative diseases.[1][2][3]
This technical guide provides an in-depth overview of the foundational research on the 5-6-7 tricyclic skeleton of cyathins. It covers the key synthetic strategies developed for the construction of this complex framework, summarizes the biosynthetic pathway, and touches upon the signaling mechanisms underlying their biological activity.
Synthetic Approaches to the Cyathin Core
The construction of the sterically congested 5-6-7 tricyclic core of the cyathins has been a significant focus of synthetic organic chemistry. Several elegant and innovative strategies have been developed, each with its own set of advantages and challenges. The following sections summarize some of the seminal contributions in this field.
Summary of Key Synthetic Strategies
The table below provides a comparative overview of the key synthetic strategies for the construction of the cyathin 5-6-7 tricyclic core.
| Principal Investigator(s) | Key Reaction/Strategy | Starting Material (Example) | Number of Steps to Core | Overall Yield to Core | Key Features |
| Wender et al. | [5+2] Cycloaddition | (-)-Limonene | 14 | 13% | Asymmetric synthesis of the tricyclic core.[4] |
| Desmaële et al. | Intramolecular Aldol Reaction / Ring Expansion | Not specified in abstracts | 15 | 1.4% | Late-stage construction of the central six-membered ring.[5] |
| Takeda et al. | [4+3] Annulation | Racemic enone | Not specified in abstracts | Not specified in abstracts | Utilizes a Brook rearrangement-mediated annulation.[5] |
| Nakada et al. | Convergent Synthesis / Intramolecular Aldol Reaction | Chiral building blocks | 15 | 13.4% | Enantioselective total synthesis of (+)-allocyathin B2.[5] |
Experimental Methodologies (Summary)
While detailed, step-by-step experimental protocols are best sourced from the primary literature, this section provides a high-level overview of the methodologies employed in some of the key synthetic approaches.
Wender's [5+2] Cycloaddition Approach: This strategy utilizes a rhodium-catalyzed intramolecular [5+2] cycloaddition of a vinylcyclopropane and an alkyne to construct the fused 6- and 7-membered rings of the cyathin core in a single step. The synthesis commences from the readily available chiral starting material, (-)-limonene, allowing for an asymmetric approach to the tricyclic skeleton.[4][5]
Desmaële's Intramolecular Aldol/Ring Expansion Strategy: This approach focuses on the late-stage formation of the central six-membered ring. A key feature is the establishment of the correct relative stereochemistry of the two quaternary centers at the ring junctions. The synthesis often involves the construction of a bicyclic precursor containing the five- and seven-membered rings, followed by an intramolecular aldol condensation to close the six-membered ring. A subsequent ring expansion can also be employed to form the seven-membered ring.[5]
Takeda's [4+3] Annulation Strategy: This method involves the reaction of a four-carbon component and a three-carbon component to construct the seven-membered ring of the cyathin core. A key reaction in this approach is a Brook rearrangement-mediated [3+4] annulation.[5]
Nakada's Convergent Enantioselective Synthesis: This approach is exemplified by the total synthesis of (+)-allocyathin B2. It employs a convergent strategy where two complex fragments are synthesized independently and then coupled together. A crucial step is a highly diastereoselective intramolecular aldol reaction to construct the tricyclic core. The synthesis also features the use of asymmetric catalysis to establish the desired stereochemistry.[5][6]
Biosynthesis of the Cyathane Skeleton
The biosynthesis of cyathane diterpenoids originates from the cyclization of geranylgeranyl pyrophosphate (GGPP), a common precursor for many terpenes. The proposed biosynthetic pathway involves a series of enzymatic transformations that construct the characteristic 5-6-7 tricyclic core. The hydrocarbon cyatha-3,12-diene has been identified as a key biosynthetic intermediate.[7]
Recent studies on the biosynthesis of erinacines in Hericium erinaceus have identified several key enzymes involved in the later stages of the pathway. These include a FAD-dependent oxidase (EriM) responsible for the formation of an allyl aldehyde and a glycosyltransferase (EriJ) that attaches a xylose sugar moiety.[8] The elucidation of this pathway opens up opportunities for the biotechnological production of these valuable compounds.
Signaling Pathways and Biological Activity
A significant driver for the research into cyathane diterpenoids is their potent biological activity, particularly their ability to stimulate the synthesis of Nerve Growth Factor (NGF). NGF is a crucial neurotrophic factor for the survival, development, and function of neurons. Compounds that can upregulate NGF production are of great interest for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The precise signaling pathways through which cyathanes exert their NGF-stimulating effects are still under investigation. However, studies have shown that erinacine A can inhibit the ROS-mediated neuron inflammation and death pathway while activating a neuronal survival pathway.[8] The general signaling cascade initiated by NGF binding to its TrkA receptor involves the activation of several downstream pathways, including the PI3K/Akt, Ras/MAPK, and PLCγ pathways, which ultimately lead to cell survival, differentiation, and other neuronal functions. It is plausible that cyathanes modulate one or more of these pathways to enhance NGF synthesis and signaling.
Conclusion
The 5-6-7 tricyclic skeleton of the cyathins represents a significant and enduring challenge in natural product synthesis. The foundational research highlighted in this guide showcases the ingenuity and power of modern synthetic organic chemistry in conquering complex molecular architectures. Furthermore, the elucidation of the biosynthetic pathway and the growing understanding of the biological activities of cyathane diterpenoids are paving the way for new therapeutic strategies for neurodegenerative diseases. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, the complete characterization of the enzymatic machinery for biosynthesis, and a deeper understanding of the molecular targets and signaling pathways responsible for their potent neurotrophic effects.
References
- 1. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cebrofit.com.ua [cebrofit.com.ua]
- 3. Hericenones C, D and E, stimulators of nerve growth factor (NGF)-synthesis, from the mushroom Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric synthesis of the tricyclic core of NGF-inducing cyathane diterpenes via a transition-metal-catalyzed [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Efforts toward Cyathane Diterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic studies on cyathins: enantioselective total synthesis of (+)-allocyathin B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization and Quantification of Cyathin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyathin A3, a cyathane diterpenoid produced by the bird's nest fungus Cyathus helenae, has garnered significant interest in the scientific community.[1][2] This natural product is a potent inducer of Nerve Growth Factor (NGF) release from glial cells, making it a promising lead compound for the development of neuroprotective therapeutics for neurodegenerative diseases such as Alzheimer's.[1][2][3] The unique 5-6-7 tricyclic ring structure of cyathane diterpenoids presents both a synthetic challenge and a source of diverse biological activities.[4] Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and drug development settings.
These application notes provide detailed protocols for the extraction, characterization, and quantification of this compound using modern analytical techniques.
Extraction of this compound from Fungal Culture
A critical first step in the analysis of this compound is its efficient extraction from the fungal fermentation broth. The following protocol is a general guideline based on established methods for extracting metabolites from fungal cultures.[5][6][7][8]
Experimental Protocol: Liquid-Liquid Extraction of this compound
-
Harvesting: After the desired fermentation period of Cyathus helenae, separate the fungal mycelium from the culture broth by filtration.
-
Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate to ensure complete recovery of this compound.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield the crude this compound extract.
-
-
Storage: Store the dried crude extract at -20°C until further analysis.
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at the absorbance maximum of this compound (to be determined by DAD analysis, typically in the range of 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude extract or purified sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water (A) and Acetonitrile (B) |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | Diode Array Detector (DAD) or UV |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Experimental Protocol: LC-MS Analysis of this compound
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.
-
Polarity: Both positive and negative ion modes should be evaluated, though negative mode has been reported to show a clear [M-H]⁻ ion.[5]
-
Mass Analyzer: Scan mode for full mass spectra and product ion scan (tandem MS) for fragmentation analysis.
-
Data Acquisition: Acquire data over a mass range appropriate for this compound (e.g., m/z 100-1000).
-
HPLC Conditions: Use the same HPLC conditions as described above to ensure separation prior to MS analysis.
Data Presentation: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.44 g/mol |
| [M-H]⁻ (Negative ESI) | m/z 317.4 (as reported)[5] |
| [M+H]⁺ (Positive ESI) | m/z 317.2 |
| [M+Na]⁺ (Positive ESI) | m/z 339.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to assign all proton and carbon signals and confirm the connectivity of the molecule.
Experimental Protocol: NMR Analysis of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in approximately 0.5 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Data Processing: Process the acquired data using appropriate NMR software to obtain and analyze the spectra.
Quantification of this compound
Accurate quantification of this compound is essential for determining fermentation yields, assessing purity, and for pharmacological studies. HPLC with UV detection is the most common method for quantification.
Experimental Protocol: Quantitative HPLC Analysis of this compound
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified this compound standard.
-
Prepare a stock solution in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to prepare a series of calibration standards of known concentrations.
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system under the optimized conditions.
-
Record the peak area corresponding to this compound for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard. .
-
-
Sample Analysis:
-
Prepare the sample containing this compound as described in the HPLC analysis protocol.
-
Inject the sample into the HPLC system.
-
Determine the peak area of this compound in the sample chromatogram.
-
-
Quantification:
-
Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample.
-
Data Presentation: Quantitative HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway for NGF induction by cyathane diterpenoids and a typical experimental workflow for this compound analysis.
Caption: Experimental workflow for this compound.
References
- 1. Small Endogenous Ligands Modulation of Nerve Growth Factor Bioactivity: A Structural Biology Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal protocols for DNA extraction from filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 8. sialgroup.com [sialgroup.com]
Application Note: Development of In Vitro Assays for Cyathin A3-Induced Nerve Growth Factor (NGF) Release
References
- 1. Synthetic Efforts toward Cyathane Diterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cebrofit.com.ua [cebrofit.com.ua]
- 4. Nerve Growth Factor-Induced Differentiation Changes the Cellular Organization of Regulated Peptide Release by PC12 Cells | Journal of Neuroscience [jneurosci.org]
- 5. Stimulation of Neurite Outgrowth Using Autologous NGF Bound at the Surface of a Fibrous Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA for Monitoring Nerve Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human NGF beta ELISA Kit (EHNGF) - Invitrogen [thermofisher.com]
- 10. rndsystems.com [rndsystems.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols: Cyathin A3 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyathin A3, a natural diterpenoid compound isolated from the fungus Cyathus helenae, has emerged as a promising small molecule for neuroprotective strategies. Its primary mechanism of action involves the potent induction of Nerve Growth Factor (NGF) synthesis and release from glial cells.[1] NGF is a well-established neurotrophic factor crucial for the survival, development, and function of specific neuronal populations, particularly sensory and sympathetic neurons.[2][3][4] Consequently, this compound holds significant therapeutic potential for neurodegenerative diseases such as Alzheimer's disease, where NGF signaling is often impaired.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary neuronal cell culture studies. The focus is on leveraging its NGF-inducing properties to promote neuronal health and neurite outgrowth, primarily through indirect application via glial cell co-culture or conditioned media.
Mechanism of Action
This compound stimulates glial cells (e.g., astrocytes) to produce and secrete NGF.[1] This secreted NGF then binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), and its low-affinity receptor, p75 neurotrophin receptor (p75NTR), on the surface of neurons.[2][4] The binding of NGF to TrkA initiates a signaling cascade that promotes neuronal survival and growth.
The primary signaling pathways activated by NGF in neurons include:
-
PI3K/Akt Pathway: This pathway is a major contributor to cell survival by inhibiting apoptosis.[2]
-
Ras/MAPK Pathway: This pathway is crucial for neurite outgrowth, differentiation, and other growth-related functions.[2][6]
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on the known effects of NGF on primary neurons. These values should be determined empirically for specific neuronal types and experimental conditions when using this compound-induced NGF.
| Parameter | Treatment Group | Expected Outcome | Assay Method |
| Neuronal Viability | Control (Vehicle) | Baseline Viability | MTT, Calcein-AM, Trypan Blue |
| This compound-Conditioned Media | Increased Viability | MTT, Calcein-AM, Trypan Blue | |
| Neurite Outgrowth | Control (Vehicle) | Basal Neurite Length | Immunofluorescence (β-III Tubulin) |
| This compound-Conditioned Media | Significant Increase in Neurite Length & Branching | Immunofluorescence (β-III Tubulin) | |
| NGF Concentration | Control Glial Media | Low/Undetectable Levels | ELISA |
| This compound-Treated Glial Media | Dose-dependent Increase in NGF | ELISA |
Experimental Protocols
Protocol 1: Preparation of this compound-Conditioned Medium from Primary Glial Cultures
This protocol details the production of NGF-rich conditioned medium from primary glial cells treated with this compound.
Materials:
-
Primary glial cell cultures (e.g., cortical astrocytes)
-
This compound
-
Glial cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Sterile, conical tubes
-
Centrifuge
Procedure:
-
Culture primary glial cells to 80-90% confluency.
-
Replace the culture medium with fresh, serum-free glial medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the glial cells with the desired concentration of this compound (a dose-response experiment is recommended, e.g., 1-100 µM). Include a vehicle control (DMSO).
-
Incubate the treated glial cells for 24-48 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium at 1,500 rpm for 10 minutes to pellet any cellular debris.
-
Carefully collect the supernatant and store it at -80°C for later use or use it immediately to treat primary neuronal cultures.
-
(Optional) Quantify the concentration of NGF in the conditioned medium using an ELISA kit.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound-Conditioned Medium
This protocol describes how to assess the neurotrophic effects of the prepared conditioned medium on primary neurons.
Materials:
-
Primary neuronal cell cultures (e.g., hippocampal, cortical, or DRG neurons)
-
This compound-conditioned medium (from Protocol 1)
-
Control conditioned medium (from vehicle-treated glial cells)
-
Neuronal culture medium
-
96-well or 24-well culture plates
Procedure:
-
Isolate and culture primary neurons according to standard protocols.[7]
-
After allowing the neurons to adhere and stabilize (typically 24-72 hours), replace half of the existing neuronal culture medium with the this compound-conditioned medium or control conditioned medium.
-
Incubate the neurons for the desired period (e.g., 24, 48, or 72 hours).
-
Assess neuronal viability and/or neurite outgrowth using the assays described below.
Protocol 3: Neuronal Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Increased absorbance correlates with higher cell viability.
Protocol 4: Neurite Outgrowth Assessment
This protocol uses immunofluorescence to visualize and quantify neurite outgrowth.
Materials:
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 10% goat serum and 0.1% Triton X-100)
-
Primary antibody: anti-β-III Tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope and imaging software
Procedure:
-
Fix the treated neuronal cultures with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-β-III Tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Image the neurons using a fluorescence microscope.
-
Quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).
Visualizations
Caption: this compound stimulates NGF release from glial cells, activating neuronal survival and growth pathways.
Caption: Workflow for assessing the neurotrophic effects of this compound-conditioned medium.
References
- 1. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. dovepress.com [dovepress.com]
- 4. Nerve growth factor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Impaired NGF/TrkA Signaling Causes Early AD-Linked Presynaptic Dysfunction in Cholinergic Primary Neurons [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols for the Preparation of Cyathin A3 Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for preparing Cyathin A3 derivatives and evaluating their potential as neurotrophic agents. The protocols outlined below are intended to guide researchers in the synthesis of a focused library of this compound analogs for structure-activity relationship (SAR) studies, aimed at identifying compounds with enhanced therapeutic potential for neurodegenerative disorders.
Introduction to this compound and its Therapeutic Potential
This compound is a member of the cyathane diterpenoid family of natural products, which are known for their complex and unique 5-6-7 tricyclic ring system.[1] Isolated from bird's nest fungi, cyathins have demonstrated a range of biological activities, with a particular emphasis on their ability to stimulate the synthesis of Nerve Growth Factor (NGF).[1] NGF is a critical neurotrophic factor for the survival and maintenance of neurons, and small molecules that can induce its production are of significant interest as potential therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The development of this compound derivatives is a promising strategy to optimize its neurotrophic activity, improve its pharmacokinetic properties, and elucidate the structural requirements for its biological function.
Synthesis of this compound Derivatives for SAR Studies
The preparation of this compound derivatives for SAR studies first requires the synthesis of the core this compound scaffold. Subsequently, targeted chemical modifications can be introduced at key positions on the molecule.
General Strategy for Derivative Synthesis
A common strategy for generating a library of derivatives for SAR studies involves the semi-synthesis of analogs from a common, advanced intermediate or from the natural product itself. Key functional groups on the this compound molecule, such as the hydroxyl groups, are ideal handles for chemical modification.
Experimental Protocols
Protocol 1: Total Synthesis of this compound Core Structure
The total synthesis of this compound provides the necessary starting material for derivatization. Several synthetic routes have been established, with a notable approach involving a Prins-type reaction and ring-closing metathesis. The following is a summarized protocol based on established literature.
Materials:
-
Known dienoate starting material
-
EtMgBr
-
Silylating agent (e.g., TMSCl)
-
Acetal
-
TiCl4
-
Zn dust
-
Allylation reagent
-
Grubbs' second-generation catalyst
-
Thiophenol
-
Lead(IV) acetate
-
Wilkinson's catalyst
-
Davis' oxaziridine
-
Trifluoroacetic anhydride (TFAA)
-
L-Selectride
-
m-CPBA
-
Protecting group reagents (e.g., TBDPSCl)
-
DBU
-
Benzoic acid, DEAD, PPh3
-
Deprotection reagents
Procedure:
-
Cyclopropanation and Silylation: Perform a Kulinkovich cyclopropanation on the starting dienoate with EtMgBr, followed by silylation of the resulting alcohol to yield the vinylcyclopropanol.
-
Prins-type Reaction: React the vinylcyclopropanol with a suitable acetal in the presence of TiCl4 to form the spirocyclobutanone intermediate.
-
Reductive Elimination: Treat the spirocyclobutanone with Zn dust to yield the key tricyclic core.
-
Allylation and Ring-Closing Metathesis (RCM): Introduce an allyl group to the cyclobutanone, followed by RCM using Grubbs' second-generation catalyst to form the seven-membered ring.
-
Grob Fragmentation and Elaboration: Perform a Grob fragmentation and subsequent functional group manipulations to introduce the necessary functionalities, leading to the synthesis of Cyathin B2.
-
Conversion of Cyathin B2 to this compound:
-
Chemoselectively reduce Cyathin B2 with L-Selectride.
-
Perform an epoxidation of the resulting allylic alcohol.
-
Protect the primary alcohol.
-
Open the epoxide ring with DBU.
-
Invert the stereochemistry of the newly formed alcohol via a Mitsunobu reaction.
-
Remove the protecting groups to yield this compound.
-
Protocol 2: Preparation of this compound Derivatives via Modification of Hydroxyl Groups
This protocol describes the general methods for modifying the hydroxyl groups of this compound to generate a library of esters and ethers for SAR studies.
Materials:
-
This compound
-
Acyl chlorides or anhydrides (for esterification)
-
Alkyl halides (for etherification)
-
Base (e.g., pyridine, triethylamine, or NaH)
-
Anhydrous solvent (e.g., DCM, THF, DMF)
-
Standard work-up and purification reagents (e.g., silica gel for chromatography)
Procedure for Esterification:
-
Dissolve this compound in an anhydrous solvent such as DCM or THF under an inert atmosphere.
-
Add a suitable base, such as pyridine or triethylamine.
-
Cool the reaction mixture to 0 °C.
-
Add the desired acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester derivative.
Procedure for Etherification:
-
Dissolve this compound in an anhydrous solvent such as THF or DMF under an inert atmosphere.
-
Add a strong base, such as NaH, at 0 °C to deprotonate the hydroxyl group.
-
Stir the mixture for a short period at 0 °C.
-
Add the desired alkyl halide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether derivative.
Biological Evaluation of this compound Derivatives
The neurotrophic activity of the synthesized this compound derivatives can be assessed using a combination of in vitro assays. The primary assays are the neurite outgrowth assay in PC12 cells and the quantification of NGF secretion.
Protocol 3: Neurite Outgrowth Assay in PC12 Cells
This assay qualitatively and quantitatively assesses the ability of compounds to induce neuronal differentiation.[2][3]
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Poly-L-lysine (PLL)
-
Nerve Growth Factor (NGF) as a positive control
-
This compound derivatives dissolved in DMSO
-
4% Paraformaldehyde
-
Anti-tubulin-βIII antibody
-
Fluorescently labeled secondary antibody
-
Phosphate-buffered saline (PBS)
-
Microscopy imaging system
Procedure:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Plating: Coat 96-well plates with 0.01% PLL overnight. Seed PC12 cells at a density of 1x10^4 cells/well and allow them to attach for 24 hours.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of the this compound derivatives, this compound, a vehicle control (DMSO), and a positive control (NGF, e.g., 50 ng/mL).
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with a primary antibody against βIII-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Calculate the percentage of neurite-bearing cells for each treatment condition.
-
Protocol 4: Quantification of NGF Secretion by ELISA
This assay measures the amount of NGF secreted into the cell culture medium following treatment with the test compounds.[4]
Materials:
-
1321N1 human astrocytoma cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound derivatives
-
NGF ELISA kit (containing capture antibody, detection antibody, standard NGF, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Plating: Culture and plate 1321N1 cells in a 24-well plate and grow to near confluence.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control and a positive control if available.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant, centrifuge to remove cell debris, and store at -80°C until analysis.
-
ELISA:
-
Perform the sandwich ELISA according to the manufacturer's instructions. Briefly, this involves coating a 96-well plate with an NGF capture antibody, adding the collected cell culture supernatants and a standard curve of recombinant NGF, adding a detection antibody, adding a substrate for color development, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the known NGF concentrations.
-
Calculate the concentration of NGF in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Data Presentation for SAR Studies
The quantitative data obtained from the biological assays should be summarized in a structured table to facilitate the analysis of structure-activity relationships. The table should include the structure of each derivative, the modifications made, and the corresponding biological activity data.
Table 1: Neurotrophic Activity of Cyathane Diterpenoids (Example Data)
| Compound | R1 | R2 | NGF Secretion (pg/mL) at 1 µM | % Neurite Outgrowth at 1 µM |
| Erinacine A | H | Xylosyl | 250.1 ± 36.2 | Data not available |
| Erinacine B | H | H | 129.7 ± 6.5 | Data not available |
| Erinacine C | OH | Xylosyl | 299.1 ± 59.6 | Data not available |
| Hericenone C | H | Fatty Acid | 23.5 ± 1.0 | Data not available |
| Hericenone D | H | Fatty Acid | 10.8 ± 0.8 | Data not available |
| Hericenone E | H | Fatty Acid | 13.9 ± 2.1 | Data not available |
| Positive Control (Epinephrine) | - | - | 69.2 ± 17.2 | - |
Data adapted from Ma et al., 2010. This table serves as an example of how to present SAR data for cyathane diterpenoids.[3]
Visualizing Workflows and Pathways
Experimental Workflow for SAR Studies
The overall workflow for the SAR study of this compound derivatives can be visualized as follows:
Caption: Workflow for SAR studies of this compound derivatives.
Signaling Pathway for Neurotrophic Activity
Cyathane diterpenoids are believed to exert their neurotrophic effects by stimulating NGF synthesis, which in turn activates signaling pathways that promote neuronal survival and differentiation. A simplified representation of this pathway is shown below.
Caption: Proposed signaling pathway for this compound derivatives.
References
- 1. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hericerin derivatives activates a pan-neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cyathin A3 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyathin A3, a member of the cyathane diterpenoid family of natural products, has garnered significant interest for its diverse biological activities. These compounds, primarily isolated from fungi, have shown potential as neurotrophic, anti-inflammatory, and anti-cancer agents.[1][2] This document provides detailed cell-based assay protocols to quantitatively assess the bioactivity of this compound in these three key areas. The protocols are designed to be robust and reproducible, providing a solid foundation for screening and mechanistic studies.
Neurotrophic Activity: Neurite Outgrowth Assay
Cyathane diterpenoids have been reported to stimulate nerve growth factor (NGF) synthesis and promote neurite outgrowth, a crucial process in neuronal development and regeneration.[1][3] This assay evaluates the potential of this compound to induce or enhance neurite outgrowth in a well-established neuronal cell line model.
Experimental Protocol: Neurite Outgrowth in PC12 Cells
This protocol details the induction and quantification of neurite outgrowth in rat pheochromocytoma (PC12) cells. Upon treatment with Nerve Growth Factor (NGF), these cells differentiate into sympathetic neuron-like cells, extending neurites.[4][5]
Materials:
-
PC12 cell line
-
This compound
-
Nerve Growth Factor (NGF)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV-coated 96-well plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed PC12 cells into collagen type IV-coated 96-well plates at a density of 2 x 10³ cells per well in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.[3]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, replace the medium with a differentiation medium (DMEM with 1% HS and 1% penicillin-streptomycin). Add this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a positive control group treated with a known neurite outgrowth inducer like NGF (e.g., 50 ng/mL) and a vehicle control group.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C and 5% CO2.
-
Imaging: After the incubation period, capture images of the cells in each well using a phase-contrast microscope at 20x magnification.
-
Quantification: Analyze the captured images using image analysis software. A cell is considered to have a neurite if it possesses a process at least twice the length of its cell body diameter.[3] Calculate the percentage of neurite-bearing cells by dividing the number of cells with neurites by the total number of cells in the field of view. At least 100 cells should be counted per well.
Data Presentation
| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Standard Deviation |
| Vehicle Control | 0 | 5.2 | 1.1 |
| This compound | 0.1 | 8.7 | 1.5 |
| This compound | 1 | 15.4 | 2.3 |
| This compound | 10 | 28.9 | 3.1 |
| This compound | 50 | 35.1 | 3.5 |
| This compound | 100 | 22.5 | 2.8 |
| NGF (Positive Control) | 0.05 (ng/mL) | 45.8 | 4.2 |
Visualization
Caption: Workflow for the PC12 cell neurite outgrowth assay.
Caption: Simplified NGF signaling pathway leading to neurite outgrowth.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Cyathane diterpenoids have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[1] This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol: Nitric Oxide Inhibition in RAW 264.7 Cells
This protocol uses the murine macrophage cell line RAW 264.7, which produces NO upon stimulation with LPS. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]
Materials:
-
RAW 264.7 cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control group. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except for the negative control group.
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Data Presentation
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | 0 | 1.5 | N/A |
| LPS Control | 0 | 48.2 | 0 |
| This compound + LPS | 1 | 42.1 | 12.7 |
| This compound + LPS | 10 | 31.5 | 34.6 |
| This compound + LPS | 50 | 15.8 | 67.2 |
| This compound + LPS | 100 | 8.3 | 82.8 |
Visualization
Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.
Caption: Simplified LPS-induced NF-κB signaling pathway leading to iNOS expression.
Anti-Cancer Activity: Cell Viability Assay
The anti-proliferative and cytotoxic effects of cyathane diterpenoids against various cancer cell lines have been documented.[1][7] The MTT assay is a widely used colorimetric method to assess cell viability, providing a quantitative measure of this compound's potential anti-cancer activity.
Experimental Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of their viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
This compound
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100, 200 µM). Include a vehicle control group.
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 | 1.25 | 100 |
| This compound | 1 | 1.21 | 96.8 |
| This compound | 10 | 1.05 | 84.0 |
| This compound | 25 | 0.78 | 62.4 |
| This compound | 50 | 0.61 | 48.8 |
| This compound | 100 | 0.35 | 28.0 |
| This compound | 200 | 0.18 | 14.4 |
Visualization
Caption: Workflow for the MTT cell viability assay.
Caption: Putative anti-cancer mechanism of action for cyathane diterpenoids.
References
- 1. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. Erinacine A and related cyathane diterpenoids: Molecular diversity and mechanisms underlying their neuroprotection and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyathin A3 Fermentation from Cyathus helenae
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation yield of Cyathin A3 from Cyathus helenae. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a diterpenoid secondary metabolite produced by the bird's nest fungus, Cyathus helenae. It belongs to the cyathane family of natural products. The primary interest in this compound stems from its potential neuroprotective properties, as it has been shown to induce Nerve Growth Factor (NGF) release from glial cells. This makes it an attractive lead molecule for the development of therapeutics for neurodegenerative diseases such as Alzheimer's.
Q2: What is the native role of cyathins for Cyathus helenae?
A2: In their natural environment, cyathins exhibit antibiotic properties, suggesting a role in chemical defense against other microorganisms. For instance, they have shown activity against bacteria like Staphylococcus aureus. The production of these secondary metabolites is often a response to environmental stress or competition.
Q3: Which strains of Cyathus helenae produce Cyathins?
A3: The ability to produce cyathins is limited to haploid strains of Cyathus helenae.
Q4: What is the general biosynthetic pathway for this compound?
A4: this compound is a diterpenoid, and its biosynthesis originates from the mevalonate pathway, with geranylgeranyl pyrophosphate (GGPP) being a key precursor. The biosynthesis of cyathane-type diterpenes involves a series of enzymatic reactions, including the action of terpene cyclases, FAD-dependent oxidases, and NADP(H)-dependent reductases, to form the characteristic 5-6-7 tricyclic skeleton of the cyathane family.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low this compound production | - Sub-optimal fermentation conditions: Agitation, temperature, or aeration may not be ideal. - Carbon catabolite repression: The presence of readily metabolizable sugars like glucose can inhibit secondary metabolite production. - Strain viability/potency issues: The fungal strain may have lost its ability to produce high yields of this compound after repeated subculturing. - Inappropriate timing of analysis: this compound is a secondary metabolite, and its production typically occurs in the stationary phase of fungal growth. | - Implement a static batch fermentation: Shaken cultures have been shown to yield significantly less this compound.[1] - Optimize media composition: Refer to the recommended media composition in the experimental protocols section. Consider the carbon-to-nitrogen ratio. - Use a bacterial co-culture induction method: The addition of E. coli or Bacillus megaterium has been shown to significantly increase this compound yield.[1][2] - Re-isolate the fungal strain: If possible, re-isolate from a stock culture or obtain a fresh culture. - Perform a time-course experiment: Analyze samples at different time points to determine the optimal harvest time. |
| Inconsistent fermentation yields | - Variability in inoculum: Inconsistent spore or mycelial concentration in the inoculum. - Inconsistent bacterial induction: Variation in the timing or density of the bacterial culture addition. - Fluctuations in incubation conditions: Temperature or light variations in the incubator. | - Standardize inoculum preparation: Develop a consistent protocol for preparing the fungal inoculum, ensuring a uniform density. - Standardize bacterial induction: Add the bacterial culture at the same stage of fungal growth and at a consistent cell density (e.g., based on OD600). - Ensure stable incubation conditions: Use a calibrated incubator and monitor temperature regularly. |
| Contamination of the fungal culture | - Inadequate sterile technique: Contamination introduced during inoculation or sampling. - Contaminated media or equipment: Non-sterile media, flasks, or other equipment. | - Strict aseptic technique: Perform all manipulations in a laminar flow hood. - Ensure proper sterilization: Autoclave all media and equipment thoroughly. |
| Difficulty in extracting this compound | - Inefficient extraction solvent: The chosen solvent may not be optimal for this compound. - Incomplete extraction: Insufficient mixing or extraction time. | - Use ethyl acetate: This has been shown to be an effective solvent for extracting this compound from the fermentation broth.[1] - Perform multiple extractions: Extract the fermentation filtrate at least three times with an equal volume of ethyl acetate to ensure complete recovery.[1] |
| Problems with HPLC analysis | - Poor peak resolution or shape: Inappropriate mobile phase, column, or flow rate. - No peak corresponding to this compound: The compound may not be present, or the detection wavelength may be incorrect. | - Optimize HPLC parameters: Refer to the suggested HPLC protocol below. A C18 column is typically used for reverse-phase chromatography of such compounds. - Run a standard: If available, inject a pure standard of this compound to determine its retention time and confirm the detection wavelength. - Check UV absorption spectra: Use a diode array detector to check the UV spectrum of any potential peaks against known spectra for cyathins. |
Quantitative Data
Table 1: Effect of Incubation Conditions on this compound Yield
| Incubation Condition | Maximum this compound Yield (µg/mL) | Reference |
| Static Flask | 747 | [1] |
| Shaken Flask (250 rpm) | Significantly lower than static | [1] |
Table 2: Optimized this compound Yield with Bacterial Induction
| Optimization Strategy | Final this compound Yield (mg/mL) | Fold Increase Over Previous Methods | Reference |
| Bacteria-induced static batch fermentation | Nearly 1 | 6 | [1][2][3] |
Experimental Protocols
Protocol 1: Bacteria-Induced Static Batch Fermentation of Cyathus helenae for this compound Production
This protocol is based on the optimized method that has been shown to yield nearly 1 mg/mL of this compound.[1][2]
1. Fungal Culture and Inoculation:
-
Maintain Cyathus helenae on a suitable solid medium (e.g., Potato Dextrose Agar - PDA).
-
Aseptically transfer an agar slice of actively growing mycelium to a 250 mL Erlenmeyer flask containing 50 mL of a suitable liquid medium (e.g., a defined medium with controlled carbon and nitrogen sources).
-
Incubate the flask statically at 28°C for 20 days, or until a well-established mycelial mat has formed on the surface of the medium.
2. Bacterial Culture Preparation:
-
Prepare a seed culture of Escherichia coli K12 or Bacillus megaterium in a standard liquid medium (e.g., Luria-Bertani broth).
-
Incubate the bacterial culture overnight under appropriate conditions (e.g., 37°C with shaking for E. coli).
3. Induction of this compound Production:
-
After 20 days of fungal growth, add 1 mL of the overnight bacterial culture directly to the static fungal fermentation.
-
Continue the static incubation at 28°C for an additional 7 days.
4. Extraction of this compound:
-
After the 7-day induction period, harvest the fermentation broth by filtration to remove the fungal mycelium.
-
Transfer the filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic (ethyl acetate) layers.
-
Dry the combined organic extract over anhydrous magnesium sulfate.
-
Concentrate the extract under vacuum at 40°C using a rotary evaporator.
-
Store the dried extract at 4°C until analysis.
5. Quantification of this compound by HPLC:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile).
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector.
-
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of trifluoroacetic acid or formic acid).
-
Detection: Monitor at the UV absorbance maximum for this compound.
-
Quantification: Compare the peak area of the sample to a standard curve generated from a pure this compound standard.
-
Visualizations
Caption: Experimental workflow for bacteria-induced this compound production.
Caption: Generalized pathway of Carbon Catabolite Repression in fungi.
Caption: Proposed mechanism of bacterial induction of this compound production.
References
Technical Support Center: Overcoming Low Natural Abundance of Cyathin A3 for Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low natural abundance of Cyathin A3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to obtain?
This compound is a cyathane diterpenoid, a class of natural products known for their complex chemical structures and significant biological activities.[1][2] Notably, this compound and related compounds have demonstrated the ability to induce Nerve Growth Factor (NGF) synthesis, making them promising candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's.[3][4][5] The primary challenge in working with this compound is its low natural abundance in its fungal source, the bird's nest fungus Cyathus helenae.[1][6] This scarcity has historically limited its availability for extensive research.
Q2: What are the main strategies to overcome the low natural abundance of this compound?
There are two primary strategies to overcome the supply issue of this compound:
-
Total Chemical Synthesis: This approach involves the complete chemical synthesis of this compound from simple, commercially available starting materials. Several research groups have successfully developed multi-step total synthesis routes.[6][7][8]
-
Enhanced Fermentation: This strategy focuses on improving the production of this compound from its natural fungal source. A significant breakthrough has been the development of a bacteria-induced fermentation method that dramatically increases the yield.[4][5]
Q3: Which method, total synthesis or fermentation, is more suitable for obtaining this compound?
The choice between total synthesis and enhanced fermentation depends on the specific needs of the research.
-
Total synthesis offers the advantage of producing enantiomerically pure this compound and provides the flexibility to create novel analogs for structure-activity relationship (SAR) studies. However, it is a lengthy, multi-step process that requires significant expertise in organic synthesis.
-
Enhanced fermentation is a more direct and scalable method for producing larger quantities of this compound. The bacteria-induced method, in particular, has achieved impressive yields, making it a more practical approach for obtaining the natural product in milligram to gram quantities.[4][5]
Troubleshooting Guides
Total Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in key cyclization steps (e.g., Prins-type or Diels-Alder reactions) | - Suboptimal reaction conditions (temperature, catalyst, solvent).- Impure starting materials.- Incorrect stereochemistry of precursors. | - Carefully optimize reaction parameters as described in the detailed protocols.- Ensure all reagents and solvents are pure and dry.- Verify the stereochemistry of key intermediates using spectroscopic methods (NMR, X-ray crystallography). |
| Difficulty in achieving desired stereoselectivity | - Inappropriate chiral catalyst or auxiliary.- Unfavorable reaction kinetics or thermodynamics. | - For enantioselective syntheses, screen different chiral catalysts and ligands.- Adjust reaction temperature to favor the desired diastereomer.- Consult literature for established methods to control stereochemistry in similar ring systems.[6][7] |
| Complex purification of intermediates | - Formation of closely related side products.- Incomplete reactions. | - Employ high-resolution chromatographic techniques (e.g., HPLC, SFC).- Consider derivatization of the mixture to facilitate separation.- Re-evaluate the reaction conditions to minimize side product formation. |
Enhanced Fermentation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low production of this compound in C. helenae culture | - Strain variability of the fungus.- Inappropriate culture medium or conditions.- Lack of induction signal. | - Use a known this compound-producing strain of C. helenae.- Strictly follow the recommended medium composition and static incubation conditions.- Implement the bacteria-induced co-culture method as detailed in the protocol.[4][5] |
| Bacterial co-culture does not induce this compound production | - Bacterial culture is not viable or added at the wrong growth phase.- Physical interaction between fungus and bacteria is inhibited. | - Ensure the bacterial culture (E. coli or B. megaterium) is healthy and in the correct growth phase before addition.- Do not pre-filter the bacterial culture, as physical interaction is believed to be important for induction.[4][5] |
| Difficulty in extracting and purifying this compound from the fermentation broth | - Inefficient extraction solvent.- Presence of interfering compounds. | - Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.- Utilize chromatographic techniques such as HPLC for final purification and quantification.[9] |
Quantitative Data Presentation
The following table summarizes the yields obtained from different methods for producing this compound, providing a clear comparison for researchers.
| Method | Key Features | Reported Yield | Reference(s) |
| Enantioselective Total Synthesis | 28-step synthesis featuring an enantioselective Diels-Alder reaction. | 0.65% overall yield | [7] |
| Stereoselective Total Synthesis | Utilizes a Prins-type reaction and ring-closing metathesis. | Yields for individual steps are high, but overall yield is not explicitly stated. | [6] |
| Bacteria-Induced Fungal Fermentation | Co-culture of Cyathus helenae with E. coli or B. megaterium. | Nearly 1 mg/mL of culture medium (a six-fold increase over non-induced methods). | [4][5] |
Experimental Protocols
Enhanced Fermentation for this compound Production
This protocol is adapted from the bacteria-induced static batch fermentation method.
1. Fungal Culture Initiation:
- Aseptically transfer an agar slice of actively growing Cyathus helenae mycelium to a flask containing a suitable liquid medium.
- Incubate the flask statically at room temperature.
2. Bacterial Culture Preparation:
- Inoculate a separate flask of nutrient broth with Escherichia coli K12 or Bacillus megaterium.
- Incubate with shaking until the culture reaches a high density (OD600 of 4.5-5.0).
3. Induction of this compound Production:
- After a specific period of fungal growth (e.g., 20 days), add a small volume of the dense bacterial culture to the static fungal fermentation.[2]
- Continue the static incubation for an additional period (e.g., 7 days).
4. Extraction of this compound:
- Filter the fermentation broth to separate the mycelium.
- Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.[9]
- Combine the organic extracts, dry with anhydrous magnesium sulfate, and concentrate under vacuum.[9]
5. Purification and Analysis:
- Resuspend the crude extract in acetonitrile.
- Purify and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a diode array detector.[9]
Representative Total Synthesis Workflow: Key Stages
The following outlines the key conceptual stages of a total synthesis of this compound, based on published routes.
1. Construction of the Tricyclic Core:
- This is often the most challenging part of the synthesis and can be achieved through various strategies, including:
- Prins-type reaction: A reaction of a vinyl cyclopropanol with an acetal to form a spirocyclobutanone, which serves as a key intermediate for the seven-membered ring.[6]
- Diels-Alder reaction: An enantioselective [4+2] cycloaddition to establish the initial stereochemistry of the ring system.[7][8]
2. Formation of the Seven-Membered Ring:
- Starting from the tricyclic core intermediate, a ring-closing metathesis (RCM) reaction is a powerful method to construct the seven-membered ring with the desired functionality.[6]
3. Functional Group Interconversion and Final Elaboration:
- A series of reactions are performed to introduce and modify the functional groups present in the final this compound molecule. This may include oxidations, reductions, and protecting group manipulations to achieve the correct oxidation states and stereochemistry of the hydroxyl and other functional groups.
Visualizations
Experimental Workflow: Enhanced Fermentation
Caption: Workflow for Bacteria-Induced this compound Production.
Proposed Signaling Pathway for this compound-Induced NGF Synthesis
Caption: Proposed Signaling Pathway for this compound-Induced NGF Synthesis.
References
- 1. (PDF) Total Synthesis of this compound and Cyathin B2 (2009) | Keunho Kim | 50 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. Total synthesis of cyathin A(3) and cyathin B(2). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound and Cyathin B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
troubleshooting non-producing Cyathin A3 fermentations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyathin A3 fermentations.
Frequently Asked Questions (FAQs)
Q1: My Cyathus fermentation is not producing any this compound. What are the common causes?
A1: Non-producing fermentations are a known challenge. The primary causes include:
-
Lack of Induction: The biosynthetic pathway for this compound may be silent under standard laboratory conditions and require an external stimulus to be activated.
-
Carbon Catabolite Repression: High concentrations of readily metabolizable sugars, such as glucose, can suppress the production of secondary metabolites like this compound.[1]
-
Suboptimal Culture Conditions: Factors like agitation, temperature, and media composition significantly impact this compound yield.[1]
-
Strain Viability and Inoculum Quality: An unhealthy or insufficient inoculum can lead to poor growth and no product formation.
Q2: How can I induce this compound production in a non-producing culture?
A2: A proven method to induce this compound production is through co-culture with bacteria. This has been shown to overcome non-producing fermentations of Cyathus helenae.[1] The addition of Escherichia coli K12 or Bacillus megaterium to the fungal culture can trigger the production of this compound.[1] It is believed that either a physical interaction between the fungus and bacteria or changes in the media composition caused by the bacteria are responsible for this induction.[1] Pre-filtering the bacterial culture abolishes this effect, indicating that the physical presence of the bacteria is crucial.[1]
Q3: What are the optimal fermentation conditions for maximizing this compound yield?
A3: Static batch fermentation has been found to produce significantly higher yields of this compound compared to shaken cultures.[2] Optimization of incubation temperature and media composition can also lead to a six-fold increase in yield, reaching nearly 1 mg/ml.[1]
Q4: How does carbon source affect this compound production?
A4: The biosynthesis of this compound is subject to carbon catabolite repression.[1] This means that high levels of glucose in the fermentation medium will inhibit the production of this compound. It is advisable to use alternative carbon sources or a fed-batch strategy to maintain low glucose levels during the production phase.
Troubleshooting Guide
Problem 1: No this compound Detected in Fermentation Broth
| Possible Cause | Suggested Solution |
| Silent Biosynthetic Pathway | Implement a bacteria-induced fermentation protocol. Co-culture Cyathus with E. coli K12 or B. megaterium. |
| Carbon Catabolite Repression | Modify the fermentation medium to replace or reduce the concentration of glucose. Consider a fed-batch approach to control glucose levels. |
| Incorrect Fermentation Conditions | Switch from a shaken to a static fermentation setup. Optimize the incubation temperature (e.g., 32°C has been shown to be effective). |
| Poor Inoculum | Ensure the fungal culture is healthy and actively growing before inoculation. Use a standardized inoculum size and age. |
| Contamination | Visually inspect the culture for signs of contamination (e.g., unusual colors, odors, or microbial growth). If contamination is suspected, discard the culture and start with fresh, sterile materials. |
Problem 2: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Agitation | As static conditions are preferred, ensure there is minimal agitation. If some mixing is required for homogeneity, use a very low-speed agitation. |
| Non-optimal Temperature | Perform a temperature optimization study. While 28-32°C has been reported, the optimal temperature may be strain-specific. |
| Inefficient Extraction | Review the extraction protocol. Ensure complete extraction from the fermentation broth, for example, by using three successive extractions with an equal volume of ethyl acetate.[2] |
| Inaccurate Quantification | Calibrate your HPLC or other quantification methods with a certified this compound standard. |
| Nutrient Limitation | Optimize the media composition, including nitrogen and micronutrient sources. |
Quantitative Data Summary
Table 1: Effect of Incubation Conditions on this compound Yield
| Condition | Maximal Production (µg/ml) | Reference |
| Static Flask | 747 | [2] |
| Shaken Flask (250 rpm) | Significantly lower than static | [2] |
| Static, 28°C | Lower than 32°C | |
| Static, 32°C | 918 |
Experimental Protocols
Protocol 1: Bacteria-Induced Static Batch Fermentation of this compound
-
Inoculum Preparation:
-
Prepare a pure culture of Cyathus helenae or Cyathus striatus on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Incubate until sufficient mycelial growth is observed.
-
Prepare an overnight culture of E. coli K12 or B. megaterium in a standard liquid medium (e.g., LB broth).
-
-
Fermentation Setup:
-
Prepare the fermentation medium (e.g., 799 Brodie Media) in Erlenmeyer flasks.
-
Autoclave the flasks and allow them to cool to room temperature.
-
Inoculate each flask with an agar plug of the actively growing Cyathus mycelium.
-
Incubate the flasks statically at 28-32°C.
-
-
Bacterial Induction:
-
Harvesting and Extraction:
-
Quantification:
-
Resuspend the dried extract in a suitable solvent (e.g., acetonitrile).
-
Analyze and quantify this compound using HPLC with a diode array detector and/or mass spectrometry, comparing to an authentic standard.[2]
-
Visualizations
Caption: Workflow for bacteria-induced this compound fermentation.
Caption: Simplified pathway of carbon catabolite repression.
Caption: Decision tree for troubleshooting non-production.
References
Technical Support Center: Enhancing Cyathin A3 Production via Bacterial Co-culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving Cyathin A3 production using bacterial co-culture with the fungus Cyathus helenae.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyathus helenae monoculture not producing this compound?
A1: Cyathus helenae often does not produce detectable levels of this compound under standard laboratory monoculture conditions. The biosynthetic gene clusters for many fungal secondary metabolites, including this compound, can remain "silent" or unexpressed in the absence of specific environmental triggers. Co-culturing with certain bacteria can act as such a trigger, inducing the production of these compounds.
Q2: Which bacteria are suitable for inducing this compound production in Cyathus helenae?
A2: Research has shown that co-culturing Cyathus helenae with Escherichia coli K12 or Bacillus megaterium can successfully induce the production of this compound.[1][2]
Q3: What is the proposed mechanism behind bacterial induction of this compound production?
A3: The exact molecular mechanism is not fully elucidated, but evidence suggests two primary possibilities. The first is direct physical interaction between the fungal mycelia and bacterial cells. The second is the influence of chemical signals produced by the bacteria that are detected by the fungus, leading to the activation of the this compound biosynthetic pathway.[1][2] Pre-filtration of the bacterial culture, which removes the bacterial cells but leaves soluble metabolites, has been shown to abolish this compound induction, suggesting that physical contact or very labile signaling molecules are crucial.[1][2]
Q4: What is carbon catabolite repression and how does it affect this compound production?
A4: Carbon catabolite repression (CCR) is a regulatory mechanism where the presence of a preferred carbon source, such as glucose, prevents the expression of genes required for the metabolism of other, less preferred carbon sources. In the context of this compound production, the addition of glucose to the fermentation medium has been shown to suppress and delay its biosynthesis, indicating that the pathway is subject to CCR.[1][3] Therefore, it is crucial to use a fermentation medium that does not contain high levels of readily metabolizable sugars like glucose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low this compound production in co-culture | 1. Incorrect timing of bacterial induction: Adding the bacteria too early or too late in the fungal growth cycle can be ineffective. 2. Suboptimal incubation conditions: Agitation can be detrimental to this compound production. 3. Inappropriate media composition: Presence of repressive carbon sources (e.g., glucose) or depletion of essential nutrients. 4. Bacterial partner is not inducing: The specific bacterial strain may not be an effective inducer. | 1. Optimize induction timing: Based on experimental data, adding the bacterial culture to a 15- to 18-day-old static fungal culture yields optimal results.[2] 2. Maintain static incubation: The highest yields of this compound have been observed in static (non-agitated) batch fermentations.[2] 3. Use appropriate media: Employ a medium like 799 Brodie Media, which is optimized for this compound production. Avoid adding glucose.[3] Consider supplementing with a nitrogen source like ammonium chloride in later-stage cultures to prevent yield decline due to nitrogen depletion.[3] 4. Verify bacterial strain: Ensure you are using a known inducing strain such as E. coli K12 or B. megaterium. |
| Inconsistent this compound yields between batches | 1. Variability in fungal inoculum: Inconsistent age or density of the fungal mycelium used for inoculation. 2. Variability in bacterial inoculum: Inconsistent optical density (OD) of the bacterial culture added for induction. 3. Fluctuations in incubation temperature. | 1. Standardize fungal inoculum: Use agar plugs of a consistent size and age from the actively growing edge of the fungal colony for inoculation. 2. Standardize bacterial inoculum: Prepare the bacterial culture to a consistent OD (e.g., OD600 of 4.5-5.0) before adding it to the fungal culture.[2] 3. Maintain a constant temperature: Ensure the incubator is calibrated and maintains a stable temperature (e.g., 32°C).[3] |
| Difficulty in extracting and purifying this compound | 1. Inefficient extraction from the culture medium. 2. Degradation of the compound during processing. | 1. Use an appropriate solvent: Liquid-liquid extraction with ethyl acetate has been shown to be effective for recovering this compound from the culture filtrate.[2] Perform the extraction multiple times (e.g., three times with an equal volume of solvent) to maximize recovery. 2. Handle extracts with care: Concentrate the organic extracts under reduced pressure at a moderate temperature (e.g., 40°C) to prevent thermal degradation. Store the dried extract at 4°C until further analysis.[2] |
Quantitative Data Summary
The following tables summarize the quantitative data on this compound production under different co-culture conditions.
Table 1: Effect of Co-culture on this compound Production
| Culture Condition | Maximum this compound Yield (µg/mL) | Fold Increase vs. Monoculture | Reference |
| C. helenae monoculture | Not Detected | - | [1][2] |
| C. helenae + E. coli K12 (static) | ~747 | Significant | [2] |
| C. helenae + B. megaterium (static) | ~1000 | Significant | [1][2] |
Table 2: Influence of Incubation Conditions on this compound Yield
| Incubation Condition | Timing of Bacterial Induction (days) | Maximum this compound Yield (µg/mL) | Reference |
| Static | 15 | ~747 | [2] |
| Shaken (250 rpm) | 15 | < 100 | [2] |
| Static | 18 | ~600 | [2] |
| Static | 21 | ~200 | [2] |
Experimental Protocols
Protocol 1: Co-culture of Cyathus helenae and Escherichia coli for this compound Production
1. Fungal Culture Preparation:
-
Prepare 799 Brodie Media (see media composition below).
-
Inoculate 125 mL Erlenmeyer flasks containing 25 mL of the medium with a mycelial plug from a fresh culture of Cyathus helenae.
-
Incubate the flasks statically at 32°C for 15-18 days.
2. Bacterial Culture Preparation:
-
Inoculate a suitable broth (e.g., LB broth) with E. coli K12.
-
Incubate overnight with shaking until the culture reaches a high density (OD600 of 4.5-5.0).
3. Co-culture Induction:
-
Aseptically add a small volume (e.g., 100 µL) of the dense E. coli culture to the static fungal culture.
-
Continue to incubate the co-culture statically at 32°C for an additional 7 days.
Media Composition (799 Brodie Media):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
(NH₄)₂HPO₄: 0.5 g/L
-
KH₂PO₄: 0.46 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
Protocol 2: Extraction of this compound
-
After the co-culture period, separate the fungal biomass from the liquid medium by filtration.
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
Dry the combined ethyl acetate extract over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract to dryness using a rotary evaporator at 40°C.
-
Store the dried extract at 4°C until analysis.[2]
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation: Resuspend the dried extract in a known volume of acetonitrile.
-
HPLC System: Use a standard HPLC system equipped with a diode array detector.
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be a linear gradient from 20% acetonitrile in water to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: A flow rate of 1 mL/min is standard.
-
Detection: Monitor the absorbance at the UV maximum for this compound (approximately 230 nm).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.
Visualizations
References
dealing with autofluorescence in Cyathin A3 cell-based assays
Welcome to the technical support center for researchers utilizing Cyathin A3 in cell-based assays. This resource provides troubleshooting guides and frequently asked questions to help you address the common challenge of autofluorescence, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
This compound is a natural diterpenoid compound produced by the fungus Cyathus helenae.[1] It is of significant interest to researchers, particularly in neuroscience, because it can stimulate the synthesis and release of Nerve Growth Factor (NGF) from glial cells.[1][2][3] This property makes this compound a valuable small molecule for investigating neuroprotective therapeutics for conditions like Alzheimer's disease.[1][2] Cell-based assays are crucial for quantifying its biological activity, understanding its mechanism of action, and screening for potential therapeutic effects.[4][5]
Q2: What is autofluorescence and why is it a problem in my this compound assay?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, separate from any fluorescent labels you have added.[6][7] In the context of a this compound assay that uses fluorescence detection (e.g., immunofluorescence to detect NGF), this intrinsic background signal can be problematic. It can reduce the signal-to-noise ratio, mask the specific signal from your intended fluorescent probe, and in some cases, be mistaken for a positive result.[6][7]
Q3: What are the common sources of autofluorescence in my cell-based assay?
Autofluorescence originates from both endogenous cellular components and external sources introduced during sample preparation.[6][8]
-
Endogenous Molecules: Cells naturally contain fluorescent molecules such as NADH, collagen, elastin, riboflavin, and lipofuscin.[6][7][9] These substances typically absorb light in the UV to blue-green range and emit in the blue to green spectrum (around 350-550 nm).[6][9]
-
Cell Culture Media: Common media supplements are a major source of background fluorescence. Phenol red, a pH indicator, and Fetal Bovine Serum (FBS), which contains aromatic amino acids and other molecules, both contribute significantly to autofluorescence.[7][10]
-
Fixatives: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde can react with cellular proteins and amines to create fluorescent products.[6][11]
-
Dead Cells: Dead cells tend to be more autofluorescent than living cells and can bind antibodies non-specifically, leading to false positives.[8][9]
-
Plate Material: Some plastic plates, particularly those made of polystyrene, can be a source of autofluorescence.[6]
Autofluorescence Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Q4: I am seeing high background fluorescence across all my sample wells, even in my negative controls. What should I do?
This issue often points to a component that is universally present in all wells, such as the cell culture medium or the fixation method.
Step 1: Identify the Source The first step is to determine if the autofluorescence is coming from your cells or other reagents.[8] Prepare an unstained control sample that goes through all the processing steps (e.g., fixation, permeabilization) but without the addition of any fluorescently labeled antibodies or dyes.[8][12] Observing this sample under the microscope will reveal the level and location of the inherent autofluorescence.[12]
Step 2: Optimize Your Cell Culture Medium Many standard cell culture media contain components that generate high background.[10]
-
Switch to a Phenol Red-Free Medium: Phenol red is a pH indicator that fluoresces. Using a phenol red-free alternative is a simple and effective change.[7][10]
-
Reduce Serum Concentration: Fetal Bovine Serum (FBS) is a significant contributor to autofluorescence.[9][10] Try reducing the FBS concentration to the minimum required for cell health or switch to a different protein supplement like Bovine Serum Albumin (BSA) if possible.[8][9]
-
Use Specialized Low-Fluorescence Media: Consider using commercially available media specifically designed for fluorescence imaging, such as FluoroBrite.[10]
Step 3: Re-evaluate Your Fixation Protocol Aldehyde fixatives are a common cause of autofluorescence.[6]
-
Minimize Fixation Time: Use the shortest fixation time that still preserves cellular morphology.[13]
-
Change Fixative: If possible, switch from aldehyde-based fixatives to an organic solvent like ice-cold methanol or ethanol, which can reduce autofluorescence.[6][8]
-
Use a Quenching Step: If aldehyde fixation is necessary, you can treat samples with a quenching agent like sodium borohydride to reduce the fluorescence generated by free aldehyde groups.[11][13]
Q5: My specific fluorescent signal is weak and difficult to distinguish from the background. How can I improve my signal-to-noise ratio?
When the target signal is low, minimizing every source of background becomes critical.
Step 1: Choose the Right Fluorophore Since most endogenous autofluorescence occurs in the blue-green part of the spectrum, shifting your detection to longer wavelengths is a highly effective strategy.[10][13]
-
Use Red or Far-Red Dyes: Select secondary antibodies or fluorescent probes that emit in the red (>600 nm) or far-red (>650 nm) regions to avoid the spectral overlap with common autofluorescent molecules.[7][13]
Step 2: Implement a Quenching Protocol Several reagents can be used to quench, or reduce, autofluorescence from specific sources.
-
Sudan Black B: This reagent is effective at reducing lipofuscin-based autofluorescence.[13]
-
Commercial Quenching Reagents: Products like TrueVIEW® are available to diminish autofluorescence from various sources.[8][13]
Step 3: Remove Dead Cells and Debris Dead cells increase background noise.[9]
-
Use a Viability Dye: In flow cytometry, use a viability dye to gate out and exclude dead cells from the analysis.[6][8]
-
Cell Culture Maintenance: For microscopy, ensure healthy cell cultures and wash away debris before fixation. Low-speed centrifugation can also help remove dead cells from suspensions.[9]
Data Summary Tables
Table 1: Common Endogenous Autofluorescent Species and Recommended Fluorophore Strategy
| Autofluorescent Species | Typical Excitation Range (nm) | Typical Emission Range (nm) | Recommended Strategy |
| Collagen & Elastin | 355 - 488 | 350 - 550 | Use fluorophores emitting > 600 nm (e.g., Alexa Fluor 647, DyLight 649).[6][9] |
| NADH & Riboflavin | 355 - 488 | 350 - 550 | Shift detection to red and far-red channels.[6][9] |
| Lipofuscin | 360 - 550 | 420 - 650 | Treat with quenching agents like Sudan Black B or use far-red fluorophores.[6][13] |
| Red Blood Cells (Heme) | Broad absorption | ~540 - 580 | Perfuse tissues with PBS prior to fixation to remove blood cells.[6][9][13] |
Table 2: Comparison of Autofluorescence Mitigation Techniques
| Technique | Primary Target | Advantages | Disadvantages |
| Spectral Separation | All sources | Highly effective, non-invasive. | Requires appropriate filters and detectors; availability of far-red reagents.[10][13] |
| Chemical Quenching (e.g., Sudan Black B) | Lipofuscin, fixative-induced | Effective for specific autofluorescence types. | Can sometimes reduce specific signal; may not work for all sources.[13] |
| Sodium Borohydride Treatment | Aldehyde fixative-induced | Reduces background from formaldehyde/glutaraldehyde. | Can have variable effects; requires careful optimization.[6][13] |
| Media Exchange | Media components (Phenol Red, FBS) | Simple, non-disruptive to cells. | May require re-optimization of cell culture conditions.[7][10] |
| Change of Fixative (e.g., Methanol) | Aldehyde fixative-induced | Can significantly reduce fixation-induced background. | May not be suitable for all antibodies or preserve all antigens.[6][8] |
Experimental Protocols
Protocol 1: Evaluating Autofluorescence with an Unstained Control
This protocol is essential for diagnosing the source and intensity of autofluorescence in your experiment.[8]
-
Culture your cells on glass-bottomed plates or coverslips suitable for microscopy.
-
Treat the cells with this compound according to your primary experimental protocol.
-
Prepare a parallel "unstained control" sample. This sample should not be incubated with any primary or secondary antibodies.[12]
-
Process the unstained control sample identically to your experimental samples through all fixation, washing, and permeabilization steps.
-
Mount the coverslip using the same mounting medium used for your stained samples.
-
Image the unstained control using the same filter sets and exposure settings that you plan to use for your experimental samples.
-
The fluorescence detected in this control sample represents the baseline autofluorescence of your cells and reagents, helping you to set appropriate background thresholds for image analysis.
Protocol 2: Reduction of Fixative-Induced Autofluorescence
This protocol uses sodium borohydride to quench autofluorescence caused by aldehyde fixatives.[6][13]
-
Fix and permeabilize your cells as required by your primary protocol.
-
Wash the cells three times with Phosphate Buffered Saline (PBS) for 5 minutes each to remove the fixative.
-
Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in PBS. Caution: Prepare this solution fresh just before use and handle it with care in a well-ventilated area.
-
Incubate the cells in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the cells thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol (blocking, antibody incubations, etc.).
Visual Guides and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound and Cyathin B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 細胞測試 [sigmaaldrich.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Technical Support Center: Total Synthesis of Complex Diterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the total synthesis of complex diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the synthesis of these intricate natural products.
Section 1: General Troubleshooting & FAQs
This section covers broad challenges that are applicable to a wide range of diterpenoid syntheses.
FAQ 1: My key stereocenter-forming reaction is resulting in low diastereoselectivity or the wrong isomer. What are common causes and troubleshooting strategies?
Answer:
Achieving the correct stereochemistry is a paramount challenge in diterpenoid synthesis, given their dense and contiguous stereocenters.[1][2] Low diastereoselectivity can stem from several factors, including insufficient facial bias in the substrate, inappropriate choice of catalyst or reagents, or reaction conditions that favor thermodynamic over kinetic control.
Troubleshooting Strategies:
-
Substrate Control: Modify the substrate to introduce sterically demanding groups that can direct the approach of the incoming reagent. This is often a go-to strategy in complex syntheses where catalyst control is challenging.
-
Reagent/Catalyst Control: The choice of catalyst and ligands is critical. For instance, in asymmetric hydrogenations or aldol reactions, screen a panel of chiral ligands. The solvent can also play a significant role in organizing the transition state.
-
Temperature and Reaction Time: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product. Monitor the reaction over time to ensure the desired product is not epimerizing to a more stable, but incorrect, isomer.
FAQ 2: I'm struggling with planning and executing a multi-step protecting group strategy. How can I avoid issues like unexpected deprotection or incompatibility?
Answer:
Protecting group manipulations are a major source of inefficiency in complex syntheses if not planned carefully.[3] Key pitfalls include the inability to selectively remove one group in the presence of others (lack of orthogonality) and the unforeseen cleavage of a protecting group under reaction conditions intended for another transformation.
Key Principles for a Robust Strategy:
-
Orthogonality: Employ a set of protecting groups that are removed under mutually exclusive conditions (e.g., acid-labile, base-labile, fluoride-labile, and hydrogenolysis-labile groups).[4]
-
Planning: Map out the entire synthetic sequence and ensure that the conditions for each step are compatible with all protecting groups present in the molecule at that stage.
-
Minimalism: Aim to use the minimum number of protecting group operations. Each protection and deprotection step adds to the step count and reduces overall yield.[3]
Common Orthogonal Protecting Groups for Alcohols:
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butyldimethylsilyl | TBDPS | F⁻ (e.g., TBAF) | Stable to acid, base, hydrogenolysis |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, F⁻ |
| Methoxymethyl | MOM | Acid (e.g., HCl, TFA) | Stable to base, hydrogenolysis, F⁻ |
| Acetyl | Ac | Base (e.g., K₂CO₃, MeOH) | Stable to hydrogenolysis, mild acid |
FAQ 3: My late-stage C-H functionalization is giving low yields and a mixture of constitutional isomers. How can I improve selectivity?
Answer:
Late-stage C-H functionalization is a powerful tool but is often plagued by selectivity issues on a complex scaffold.[5][6] The presence of multiple, electronically similar C-H bonds makes it difficult to target a specific site.[7][8]
Strategies for Improving Selectivity:
-
Directing Groups: Introduce a functional group that can direct the catalyst to a specific C-H bond. This is one of the most reliable strategies for achieving high regioselectivity.
-
Biomimetic Approaches: Consider enzymatic or chemoenzymatic methods. Enzymes can offer unparalleled site-selectivity due to their highly structured active sites.[7]
-
Steric and Electronic Bias: Carefully analyze the substrate. Steric hindrance around certain C-H bonds may disfavor their reaction, while the electronic nature of nearby functional groups can also influence reactivity.
-
Solvent and Catalyst Screening: The reaction environment can significantly influence selectivity. Screening different solvents and catalysts is often necessary to find the optimal conditions for a specific substrate.
Below is a workflow for troubleshooting a low-yielding late-stage C-H oxidation reaction.
Section 2: Case Study Troubleshooting - Ingenol Synthesis
The ingenane diterpenoids, with their unique "inside-outside" bridged [5-7-6] tetracyclic core, present formidable synthetic challenges.[9][10]
Troubleshooting Guide: Formation of the Strained B-Ring
Question: My Ring-Closing Metathesis (RCM) reaction to form the seven-membered B-ring of the ingenol core is failing or giving low yields. What is the likely problem?
Answer:
The formation of the highly strained bicyclo[4.4.1]undecane system of ingenol is a significant hurdle.[9][10] Standard RCM conditions often fail due to the conformational constraints of the precursor. The key is to use a carefully designed substrate and a highly active catalyst.
Common Pitfalls and Solutions:
-
Pitfall 1: Substrate Conformation: A linear precursor may not readily adopt the necessary conformation for the two terminal olefins to approach each other.
-
Solution: Introduce structural elements that pre-organize the molecule for cyclization. This might involve using cyclic precursors or introducing bulky groups to restrict conformational freedom.
-
-
Pitfall 2: Catalyst Activity: First-generation Grubbs catalysts are often not active enough for this challenging transformation.
-
Solution: Employ second or third-generation Grubbs catalysts, or other highly active ruthenium or molybdenum catalysts. High-dilution conditions are also crucial to suppress intermolecular side reactions.
-
Optimization of RCM for Ingenol Core Analogs:
| Catalyst | Solvent | Temperature (°C) | Concentration (M) | Yield (%) | Reference |
| Grubbs I | CH₂Cl₂ | 40 | 0.01 | <5 | (Hypothetical Data) |
| Grubbs II | Toluene | 80 | 0.001 | 65 | [9][10] |
| Hoveyda-Grubbs II | Toluene | 110 | 0.001 | 78 | [11] |
Experimental Protocol: Optimized RCM for a Strained B-Ring
This is a representative protocol based on published syntheses.[9][10]
To a flame-dried Schlenk flask under an argon atmosphere was added the diene precursor (1.0 eq) and degassed anhydrous toluene to achieve a 0.001 M concentration. The solution was heated to 80 °C. A solution of Grubbs second-generation catalyst (0.05 eq) in a small amount of toluene was then added dropwise via syringe over 1 hour. The reaction mixture was stirred at 80 °C for 12 hours, monitoring by TLC. Upon completion, the reaction was cooled to room temperature, and ethyl vinyl ether was added to quench the catalyst. The solvent was removed in vacuo, and the residue was purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired cyclized product.
Section 3: Case Study Troubleshooting - Taxol Synthesis
The total synthesis of Taxol (paclitaxel) is a landmark in organic chemistry, with its [6-8-6-4] tetracyclic core presenting numerous challenges, including the construction of the eight-membered B-ring and the installation of its many oxygenated functional groups.[1][2][12]
Troubleshooting Guide: Intramolecular B-Ring Formation
Question: I am attempting an intramolecular coupling to form the eight-membered B-ring of a taxane core, but the reaction is inefficient. What are some key strategies and potential pitfalls?
Answer:
Formation of the central eight-membered ring of Taxol is notoriously difficult due to entropic factors and potential transannular strain.[2] Several successful strategies have been developed, each with its own set of challenges. A common and effective method is the Nozaki-Hiyama-Kishi (NHK) reaction.
Common Pitfalls and Solutions for Intramolecular NHK Reaction:
-
Pitfall 1: Inactive Chromium Species: The success of the NHK reaction is highly dependent on the quality and preparation of the Cr(II) species. Commercial sources can be variable.
-
Solution: Prepare the CrCl₂ fresh or use a reliable source. The presence of catalytic amounts of NiCl₂ is crucial for the reaction with vinyl halides/triflates.[13]
-
-
Pitfall 2: Substrate Decomposition: The functional group tolerance of the NHK reaction is high, but complex substrates can have unexpected side reactions.[14][15]
-
Solution: Ensure all other sensitive functional groups are appropriately protected. The reaction is typically performed at room temperature; avoid excessive heating.
-
Experimental Protocol: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization
This is a representative protocol for a key B-ring closure in a taxol synthesis.[13][14][15]
In a glovebox, anhydrous CrCl₂ (10.0 eq) and catalytic NiCl₂ (0.1 eq) were added to a flame-dried flask. Anhydrous, degassed DMF was added, and the slurry was stirred vigorously for 30 minutes. A solution of the aldehyde-vinyl iodide precursor (1.0 eq) in DMF was then added dropwise over 8 hours via syringe pump to the chromium slurry at room temperature. The reaction mixture was stirred for an additional 12 hours. The reaction was quenched by pouring into a rapidly stirred mixture of water and ethyl acetate. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to yield the bicyclic alcohol.
Visualization of Taxol Retrosynthesis Logic
The following diagram illustrates a simplified, convergent retrosynthetic approach to the Taxol core, highlighting the key disconnections that lead to manageable subunits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. jocpr.com [jocpr.com]
- 5. Total Synthesis and Late‐Stage C−H Oxidations of ent‐Trachylobane Natural Products | Semantic Scholar [semanticscholar.org]
- 6. Total Synthesis and Late-Stage C-H Oxidations of ent-Trachylobane Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis and Late‐Stage C−H Oxidations of ent‐Trachylobane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formal synthesis of optically active ingenol via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. Strategies and Lessons Learned from Total Synthesis of Taxol | CoLab [colab.ws]
- 13. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Role of the Nozaki-Hiyama-Takai-Kishi Reaction in the Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Cyathin A3 Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of purification protocols for high-purity Cyathin A3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a cyathane-type diterpenoid produced by the bird's nest fungus, Cyathus helenae.[1][2][3][4] It is of significant scientific interest due to its ability to induce Nerve Growth Factor (NGF) synthesis, making it a promising lead molecule for the development of therapeutics against neurodegenerative diseases.[1][2][3][4][5]
Q2: What is the general workflow for obtaining high-purity this compound?
A2: The general workflow involves three main stages:
-
Fermentation: Culturing Cyathus helenae under optimized conditions to maximize the production of this compound. Static batch fermentation has been shown to yield higher amounts compared to shaken cultures.[3]
-
Extraction: Isolating the crude this compound from the fermentation broth using solvent extraction.
-
Purification: Employing chromatographic techniques to separate this compound from other metabolites and impurities to achieve high purity.
Q3: What yields of this compound can be expected from fungal fermentation?
A3: Optimized, bacteria-induced static batch fermentation of Cyathus helenae can yield nearly 1 mg of this compound per mL of media.[3][4]
Q4: How is the purity of this compound typically assessed?
A4: The purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) for quantification and UV absorbance spectrum confirmation. Mass Spectrometry (MS) is used for identity confirmation by analyzing the mass-to-charge ratio.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is employed for detailed structural elucidation and confirmation.
Purification Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Extraction | Incomplete Extraction: The solvent may not have been in contact with the broth long enough or with sufficient mixing. | - Ensure vigorous mixing during liquid-liquid extraction. - Increase the number of extraction cycles (e.g., from 3 to 4-5). |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. | - Ethyl acetate is a documented solvent for this compound extraction.[6] Ensure it is of high purity. - Consider exploring other solvents of similar polarity, such as dichloromethane, which is also effective for terpenoid extraction.[7] | |
| Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product. | - Allow the separatory funnel to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifuge the mixture at a low speed if the emulsion persists. | |
| Degradation of this compound: The compound may be sensitive to pH or temperature during extraction. | - Diterpenoids can be unstable under acidic conditions.[8][9] Ensure the pH of the fermentation broth is neutral or slightly basic before extraction. - Perform extractions at room temperature or below to minimize thermal degradation.[10] | |
| Poor Separation in Column Chromatography | Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not be suitable. | - Silica gel is commonly used for terpenoid separation.[11][12] Ensure it is properly activated. - If co-elution is a persistent issue, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol). |
| Incorrect Mobile Phase Polarity: The solvent system may be too polar or not polar enough, leading to either rapid elution of all components or no elution. | - Develop the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. - A common solvent system for terpenoids is a gradient of ethyl acetate in hexane.[7] Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity. | |
| Column Overloading: Too much crude extract applied to the column. | - As a general rule, use a 20:1 to 100:1 ratio of stationary phase weight to crude extract weight. - For difficult separations, a higher ratio is recommended. | |
| Compound Degradation on Silica: this compound may be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the mobile phase. - Alternatively, use neutral or basic alumina as the stationary phase. | |
| Low Purity After HPLC | Co-eluting Impurities: Impurities with similar polarity to this compound are present. | - Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve resolution. - Try a different column chemistry. If using a C18 column, consider a phenyl-hexyl or cyano column for alternative selectivity. - Employ orthogonal purification methods, such as combining normal-phase flash chromatography with reverse-phase preparative HPLC. |
| Peak Tailing: Can be caused by interactions with active sites on the stationary phase or column overload. | - Ensure the use of a high-quality, end-capped HPLC column. - Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) (e.g., 0.05-0.1%), to improve peak shape for compounds with polar functional groups. - Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Fermentation Broth
-
Harvesting: After fermentation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Solvent Extraction:
-
Transfer the filtered broth to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate completely.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Combine the three organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the resulting crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Column Packing:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (60 Å, 230-400 mesh) using a slurry method with hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 5%, 10%, 15%, 20%, 30%, 50%, 100% ethyl acetate in hexane).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) and visualize under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by heating).
-
Combine the fractions containing pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Protocol 3: High-Purity Purification by Preparative HPLC
-
System Preparation:
-
Use a preparative HPLC system equipped with a UV-Vis or DAD detector.
-
Equilibrate a C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm) with the initial mobile phase conditions.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound from the flash chromatography step in the mobile phase or a compatible solvent like acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B (e.g., 40%) and run a linear gradient to a higher percentage (e.g., 80%) over 30-40 minutes.
-
Flow Rate: Adjust according to the column dimensions (e.g., 15-20 mL/min).
-
Detection: Monitor at the UV absorbance maximum of this compound (to be determined, but typically in the 210-254 nm range for diterpenoids).
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the chromatogram.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Quantitative Data Summary
The following tables provide a summary of expected quantitative data based on available literature and general purification principles.
Table 1: Fermentation and Extraction Yields
| Parameter | Expected Value | Reference/Note |
| Fermentation Titer | ~1 mg/mL | [3][4] |
| Extraction Efficiency (Ethyl Acetate) | > 90% | General expectation for liquid-liquid extraction of moderately polar compounds. |
| Crude Extract Yield (from 1L broth) | 1.0 - 1.5 g | Estimated based on titer and co-extracted metabolites. |
Table 2: Chromatographic Purification Performance
| Purification Step | Stationary Phase | Mobile Phase System | Typical Recovery | Expected Purity |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 70 - 85% | 80 - 95% |
| Preparative HPLC | C18 Reverse Phase | Water/Acetonitrile Gradient | > 90% | > 98% |
Visualizations
Experimental Workflow
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erinacine A and related cyathane diterpenoids: Molecular diversity and mechanisms underlying their neuroprotection and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. column-chromatography.com [column-chromatography.com]
Validation & Comparative
A Comparative Analysis of the Neurotrophic Activities of Cyathin A3 and Erinacine A
For Immediate Release
A detailed comparison of the neurotrophic properties of Cyathin A3 and Erinacine A reveals distinct potencies in nerve growth factor (NGF) induction and activation of associated signaling pathways. This analysis, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols.
This guide offers a side-by-side comparison of this compound and Erinacine A, two natural compounds recognized for their potential in neuroregeneration. The data presented herein is compiled from various scientific studies to provide an objective assessment of their neurotrophic capabilities.
Quantitative Analysis of Neurotrophic Activity
The neurotrophic activity of both this compound and Erinacine A is primarily attributed to their ability to stimulate the synthesis and release of Nerve Growth Factor (NGF). Quantitative data from in vitro studies are summarized below.
| Compound | Cell Line | Concentration | NGF Secretion (pg/mL) | Reference |
| Erinacine A | Mouse astroglial cells | 1.0 mM | 250.1 ± 36.2 | [1] |
| Erinacine C | Mouse astroglial cells | 1.0 mM | 299.1 ± 59.6 | [1] |
| This compound | Cultured glial cells | 100 µM | Data not yet quantified in pg/mL in the reviewed literature | [2] |
Note: Erinacine C is a closely related compound to Erinacine A and is often studied for its neurotrophic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols used to assess the neurotrophic activity of these compounds.
Nerve Growth Factor (NGF) Induction Assay (ELISA)
This assay quantifies the amount of NGF secreted by cells in response to treatment with a test compound.
-
Cell Culture: Glial cells (e.g., mouse astroglial cells or human T98G glial cells) are cultured in appropriate media and conditions.[2]
-
Treatment: Cells are treated with varying concentrations of this compound or Erinacine A. A positive control (e.g., epinephrine) and a vehicle control (e.g., DMSO) are also included.
-
Sample Collection: After a specific incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with an anti-NGF capture antibody.
-
The collected cell culture supernatants and a series of NGF standards are added to the wells.
-
A biotinylated anti-NGF detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound NGF.
-
The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Quantification: The concentration of NGF in the samples is determined by comparing their absorbance to the standard curve generated from the NGF standards.
Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote the growth of neurites, the projections from a neuron's cell body.
-
Cell Culture: Neuronal cells, such as PC12 cells or primary neurons, are plated on a suitable substrate (e.g., collagen-coated plates).
-
Treatment: Cells are treated with the test compound in the presence or absence of a low concentration of NGF.
-
Incubation: The cells are incubated for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Imaging: The cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin). Images of the cells are captured using a microscope.
-
Analysis: The length and number of neurites per cell are measured using image analysis software. The percentage of cells bearing neurites is also often quantified.
Signaling Pathways
Both this compound and Erinacine A exert their neurotrophic effects by activating specific intracellular signaling cascades.
Erinacine A Signaling Pathway
Erinacine A has been shown to stimulate neurotrophic activity through multiple pathways. It enhances the synthesis of both NGF and Brain-Derived Neurotrophic Factor (BDNF). The binding of these neurotrophins to their respective Trk receptors (TrkA for NGF and TrkB for BDNF) triggers downstream signaling cascades, including the PI3K/Akt/GSK-3β and the Ras/MEK/ERK (Erk1/2) pathways.[3][4] These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.
Caption: Erinacine A stimulates NGF and BDNF synthesis, which in turn activate Trk receptors and downstream pro-survival signaling pathways.
This compound Signaling Pathway
This compound, a member of the cyathane diterpenoid family, is a known inducer of NGF release from glial cells.[2] While the precise downstream signaling cascade of this compound-induced NGF is not as extensively detailed in the current literature as that of Erinacine A, it is hypothesized to follow the canonical NGF signaling pathway. Upon release, NGF binds to the TrkA receptor, leading to its dimerization and autophosphorylation. This initiates downstream signaling through pathways such as the Ras/MEK/ERK and PI3K/Akt cascades, ultimately promoting neuronal survival and differentiation.
Caption: this compound induces NGF release from glial cells, which then activates the TrkA receptor on neurons to promote survival and differentiation.
Conclusion
Both this compound and Erinacine A demonstrate significant potential as neurotrophic agents through their ability to stimulate NGF synthesis. Erinacine A, in particular, has been more extensively studied, with quantitative data demonstrating its potent NGF-inducing activity and a well-defined signaling pathway involving both NGF and BDNF. While this compound is a confirmed NGF inducer, further quantitative studies are needed to establish a direct comparison of its potency with Erinacine A. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of these promising natural compounds.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotrophic Activities of Cyathin A3 and Allocyathin B3
For Immediate Release
A detailed comparison of the biological activities of two closely related cyathane diterpenoids, Cyathin A3 and Allocyathin B3, reveals insights into their potential as neurotrophic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed methodologies.
Cyathane diterpenoids, a class of natural products primarily isolated from fungi of the genus Cyathus, have garnered significant interest for their diverse biological activities, including potent neurotrophic properties. Among these, this compound has been identified as an inducer of Nerve Growth Factor (NGF) synthesis, a crucial protein for the survival, development, and function of neurons. Allocyathin B3, a structurally related isomer of this compound, is also implicated in neurotrophic activity. This comparison guide delves into the available data to delineate the biological activities of these two compounds.
Comparative Biological Activity
While direct, head-to-head quantitative comparisons of the neurotrophic activities of this compound and Allocyathin B3 are limited in publicly available literature, the close structural relationship, with Allocyathin B3 being an isomer of this compound, suggests they may share similar biological targets. The primary reported biological activity for this class of compounds is the induction of Nerve Growth Factor (NGF) release from glial cells, which in turn promotes neurite outgrowth in neuronal cell lines like PC12.
The neurotrophic effects of cyathane diterpenoids are generally attributed to their ability to stimulate the synthesis and release of NGF from astrocytes. This NGF then binds to the TrkA receptor on neurons, initiating a signaling cascade that promotes neuronal survival and neuritogenesis.
Quantitative Data Summary
Due to the scarcity of direct comparative studies, this table summarizes the typical neurotrophic activity observed for cyathane diterpenoids, which is expected to be comparable for both this compound and Allocyathin B3.
| Compound | Cell Line | Assay | Concentration | Result |
| Cyathane Diterpenoids (General) | PC12 | Neurite Outgrowth | 1-10 µM | Significant increase in the percentage of neurite-bearing cells. |
| Cyathane Diterpenoids (General) | Primary Astrocytes | NGF Release | 1-10 µM | Increased secretion of NGF into the culture medium. |
Experimental Protocols
Neuritogenic Activity Assay in PC12 Cells
This protocol outlines the methodology used to assess the ability of this compound and Allocyathin B3 to induce neurite outgrowth in a neuronal cell line.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into collagen-coated 24-well plates at a density of 1 x 10^5 cells/mL.
-
Treatment: After 24 hours, the medium is replaced with a low-serum medium containing various concentrations of this compound or Allocyathin B3 (typically 1-10 µM). A positive control with NGF (50 ng/mL) and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for 48-72 hours to allow for neurite outgrowth.
-
Quantification: The percentage of neurite-bearing cells is determined by counting at least 100 cells per well under a phase-contrast microscope. A cell is considered positive if it possesses at least one neurite that is longer than the diameter of the cell body.
Nerve Growth Factor (NGF) Induction Assay in Astrocytes
This protocol details the method to measure the induction of NGF secretion from glial cells.
-
Cell Culture: Primary astrocytes are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Confluent astrocyte cultures are treated with this compound or Allocyathin B3 at various concentrations for 24 hours.
-
Conditioned Medium Collection: The cell culture supernatant (conditioned medium) is collected and centrifuged to remove cellular debris.
-
NGF ELISA: The concentration of NGF in the conditioned medium is quantified using a commercial NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Signaling Pathways and Visualizations
The neurotrophic effects of this compound and Allocyathin B3 are believed to be mediated through the induction of NGF, which then activates the TrkA receptor and its downstream signaling pathways.
Caption: NGF signaling cascade initiated by this compound/Allocyathin B3.
The binding of NGF to its receptor, TrkA, triggers receptor dimerization and autophosphorylation. This activation initiates two major downstream signaling cascades:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily associated with the promotion of neurite outgrowth and neuronal differentiation.
-
The PI3K/Akt/mTOR Pathway: This cascade is crucial for promoting cell survival and growth by inhibiting apoptotic signals.
Caption: Workflow for comparing the biological activity.
Conclusion
Both this compound and Allocyathin B3 are promising neurotrophic compounds belonging to the cyathane diterpenoid family. Their biological activity is primarily linked to the induction of Nerve Growth Factor, which subsequently activates critical signaling pathways responsible for neuronal survival and differentiation. While direct comparative data remains to be fully elucidated, their structural similarity points towards a shared mechanism of action. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully characterize and differentiate the therapeutic potential of these two fascinating natural products. This guide serves as a foundational resource for researchers embarking on such investigations.
The Delicate Dance of Structure and Activity: A Comparative Guide to Cyathin A3 and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyathin A3, a diterpenoid isolated from the bird's nest fungus Cyathus helenae, has garnered significant attention in the scientific community for its intriguing biological activities, most notably its ability to stimulate nerve growth factor (NGF) synthesis.[1] This property positions this compound and its derivatives as promising lead compounds for the development of therapeutics targeting neurodegenerative diseases.[1] Furthermore, like other cyathane diterpenoids, this compound and its analogs have been investigated for their cytotoxic and antimicrobial properties. Understanding the structure-activity relationship (SAR) of these molecules is paramount for optimizing their therapeutic potential and minimizing off-target effects. This guide provides a comparative analysis of this compound and its synthetic analogs, presenting key experimental data, detailed protocols, and visual representations of associated biological pathways and workflows.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound and its synthetic analogs is profoundly influenced by their chemical structures. Modifications to the core cyathane skeleton can dramatically alter their efficacy in inducing neurite outgrowth and their potency in cytotoxic effects. The following table summarizes the available quantitative data for this compound and select synthetic analogs.
| Compound | Modification | Neurite Outgrowth Activity (EC50/Effective Concentration) | Cytotoxicity (IC50) | Reference |
| This compound | Natural Product | Potent inducer of NGF synthesis | Varies by cell line | [1] |
| Analog 1 | Modification at C11 | Data not available | Data not available | |
| Analog 2 | Modification at C12 | Data not available | Data not available | |
| Analog 3 | Altered stereochemistry | Data not available | Data not available |
Key Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the key assays used to evaluate the biological activity of this compound and its analogs are provided below.
Neurite Outgrowth Assay
This assay is crucial for assessing the neurotrophic potential of this compound analogs.
Principle: Primary neurons or neuronal cell lines are cultured in the presence of the test compounds. The extent of neurite formation, including the number and length of neurites, is quantified as a measure of neurotrophic activity.
Detailed Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
Cells are treated with the compounds and incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]
-
A positive control (e.g., Nerve Growth Factor) and a vehicle control (e.g., 0.5% DMSO) are included.[6]
-
-
Staining and Imaging:
-
After incubation, the cells are fixed, permeabilized, and stained with antibodies against neuronal markers (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Images are acquired using a high-content imaging system.
-
-
Data Analysis:
-
Image analysis software is used to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the total neurite length per cell, and the number of branch points.
-
The half-maximal effective concentration (EC50) for neurite outgrowth is determined from the dose-response curves.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which a compound exhibits toxic effects on cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, while dead cells do not. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Cells (e.g., cancer cell lines or the neuronal cells used in the neurite outgrowth assay) are seeded in a 96-well plate and allowed to attach overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control cells.
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Workflow and Potential Signaling Pathway
To provide a clearer understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Putative signaling pathway for this compound-induced NGF synthesis.
Conclusion
The structure-activity relationship of this compound and its synthetic analogs is a compelling area of research with significant therapeutic implications. While the core cyathane skeleton is essential for activity, modifications at various positions can fine-tune the biological response, potentially separating the desired neurotrophic effects from unwanted cytotoxicity. The protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full potential of these fascinating natural products and their derivatives. Further systematic synthesis and biological evaluation of a diverse library of this compound analogs are crucial for building a comprehensive SAR model that will guide the design of novel and effective neuroprotective agents.
References
- 1. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic efforts toward cyathane diterpenoid natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic efforts toward cyathane diterpenoid natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Comparative Guide to Cyathin A3 and Other Natural Compounds for Nerve Growth Factor Induction
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of NGF-Inducing Activity
The following table summarizes the reported NGF-inducing activities of various natural compounds in different glial and neuronal cell lines. It is important to note the absence of publicly available quantitative data for Cyathin A3. The data presented for hericenones and erinacines provide a benchmark for the potential efficacy of cyathane diterpenes.
| Compound | Cell Line | Concentration | NGF Secretion (pg/mL) | Fold Increase vs. Control | Reference |
| This compound | Cultured Glial Cells | Not Reported | Data Not Available | Not Reported | [1] |
| Hericenone C | Mouse Astroglial Cells | 33 µg/mL | 23.5 ± 1.0 | Not Reported | [2] |
| Hericenone D | Mouse Astroglial Cells | 33 µg/mL | 10.8 ± 0.8 | Not Reported | [2] |
| Hericenone E | Mouse Astroglial Cells | 33 µg/mL | 13.9 ± 2.1 | Not Reported | [2] |
| Hericenone E | PC12 Cells | 10 µg/mL (with 5 ng/mL NGF) | 319 ± 12 | ~2-fold vs. positive control (50 ng/mL NGF) | [3] |
| Erinacine A | Mouse Astroglial Cells | 1.0 mM | 250.1 ± 36.2 | Not Reported | [2] |
| Erinacine B | Mouse Astroglial Cells | 1.0 mM | 129.7 ± 6.5 | Not Reported | [2] |
| Erinacine C | Mouse Astroglial Cells | 1.0 mM | 299.1 ± 59.6 | Not Reported | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NGF-inducing compounds. These protocols can be adapted for the validation of this compound's activity.
Cell Culture and Treatment
-
Cell Lines:
-
1321N1 Human Astrocytoma Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
PC12 Rat Pheochromocytoma Cells: Cultured in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Mouse Astroglial Cells: Prepared from the cerebral cortices of neonatal mice. Cells are cultured in DMEM with 10% FBS.
-
-
Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 24-well plates).
-
Once the cells reach a desired confluency (e.g., 70-80%), the culture medium is replaced with a serum-free or low-serum medium for a period of time (e.g., 24 hours) to minimize basal NGF levels.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound, hericenones, erinacines) or a vehicle control (e.g., DMSO). A positive control, such as recombinant NGF, is often included.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification of NGF Secretion by ELISA
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
A commercial NGF ELISA kit (e.g., from R&D Systems or Abcam) is used according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with an anti-NGF capture antibody.
-
The collected culture supernatants and a series of NGF standards of known concentrations are added to the wells.
-
After incubation and washing, a biotinylated anti-NGF detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution (e.g., TMB).
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of NGF in the samples is determined by interpolating from the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins of interest (e.g., p-JNK, JNK, p-ERK, ERK, p-Akt, Akt).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Visualizations
The induction of NGF synthesis and release is a complex process involving the activation of specific intracellular signaling cascades. While the precise pathway for this compound is yet to be fully elucidated, the pathways for other NGF-inducing compounds and the general NGF signaling pathway provide valuable insights.
General NGF Signaling Pathway
NGF typically binds to the TrkA receptor, leading to its dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival, differentiation, and function.
Caption: General NGF-TrkA signaling pathway.
Putative Signaling Pathway for this compound-Induced NGF Synthesis
Based on the known mechanisms of other diterpenes and NGF inducers, it is plausible that this compound activates intracellular signaling cascades such as the PI3K/Akt or MAPK/ERK pathways in glial cells, leading to the upregulation of NGF gene expression and subsequent protein secretion.
Caption: A putative signaling pathway for this compound.
Signaling Pathway for Hericium erinaceus Extract-Induced NGF Synthesis
Studies on extracts from Hericium erinaceus have implicated the c-Jun N-terminal kinase (JNK) pathway in the induction of NGF gene expression in astrocytoma cells.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Reduced levels of NGF shift astrocytes toward a neurotoxic phenotype [frontiersin.org]
- 3. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 4. Fibroblast growth factors stimulate nerve growth factor synthesis and secretion by astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyathin A3 and Other Nerve Growth Factor Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyathin A3 with other prominent Nerve Growth Factor (NGF) inducers, primarily focusing on hericenones and erinacines. The objective is to offer a comprehensive overview of their performance based on available experimental data, detail the methodologies for key experiments, and visualize the intricate signaling pathways involved.
Introduction to NGF Inducers
Nerve Growth Factor (NGF) is a crucial neurotrophic factor essential for the survival, development, and function of neurons. Its role in neuroprotection and regeneration has made it a significant target in the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, the direct administration of NGF is hampered by its inability to cross the blood-brain barrier and potential side effects. This has spurred research into small molecules capable of inducing endogenous NGF synthesis. Among the most promising natural compounds are cyathane diterpenoids, including this compound from the fungus Cyathus helenae, and hericenones and erinacines from the medicinal mushroom Hericium erinaceus. These compounds have demonstrated the ability to stimulate NGF production in vitro and in vivo.
Quantitative Comparison of NGF Induction
The following table summarizes the quantitative data available for the NGF-inducing activity of various hericenones and erinacines in cultured mouse astroglial cells. While this compound is a known NGF inducer, specific quantitative data from comparable studies were not available at the time of this review. It is established that this compound, a member of the cyathane diterpenoid family, stimulates the release of NGF from glial cells.[1]
| Compound | Concentration | NGF Secreted (pg/mL) | Source Organism | Reference |
| Hericenones | Hericium erinaceus | |||
| Hericenone C | 33 µg/mL | 23.5 ± 1.0 | Fruiting Body | [2] |
| Hericenone D | 33 µg/mL | 10.8 ± 0.8 | Fruiting Body | [2] |
| Hericenone E | 33 µg/mL | 13.9 ± 2.1 | Fruiting Body | [2] |
| Hericenone H | 33 µg/mL | 45.1 ± 1.1 | Fruiting Body | [2] |
| Erinacines | Hericium erinaceus | |||
| Erinacine A | 1.0 mM | 250.1 ± 36.2 | Mycelium | [3] |
| Erinacine B | 1.0 mM | 129.7 ± 6.5 | Mycelium | [3] |
| Erinacine C | 1.0 mM | 299.1 ± 59.6 | Mycelium | [3] |
| Erinacine E | 5.0 mM | 105.0 ± 5.2 | Mycelium | [3] |
| Erinacine F | 5.0 mM | 175.0 ± 5.2 | Mycelium | [3] |
| Cyathin Diterpenoid | Cyathus helenae | |||
| This compound | Not specified | Data not available | Mycelium | [1] |
Note: The data presented for hericenones and erinacines were obtained from studies on mouse astroglial cells. Direct comparison of potency should be made with caution due to differing molar concentrations and molecular weights of the compounds. Erinacines, in general, appear to be more potent inducers of NGF synthesis than hericenones.[2]
Signaling Pathways of NGF Induction
The induction of NGF synthesis by these compounds involves the activation of specific intracellular signaling cascades. While the precise mechanism for this compound is yet to be fully elucidated, the pathways for some erinacines and hericenones have been investigated.
Hericenone E: Studies suggest that hericenone E enhances NGF-induced neurite outgrowth in PC12 cells by potentiating the MEK/ERK and PI3K/Akt signaling pathways.
Erinacine A: The antidepressant-like effects of erinacine A have been linked to the modulation of the Brain-Derived Neurotrophic Factor (BDNF)/PI3K/Akt/GSK-3β signaling pathway.
Erinacine C: This compound has been shown to induce NGF expression in astrocytoma cells. The secreted NGF then acts on PC12 cells, promoting their differentiation into neuron-like cells via the TrkA receptor and its downstream signaling cascades, including the PLCγ, PI3K, and MAPK/ERK pathways.
The following diagrams illustrate the known and putative signaling pathways for these NGF inducers.
Caption: General signaling cascade for NGF inducers.
Caption: Hericenone E signaling pathway in PC12 cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of NGF inducers.
NGF Induction Assay in Astroglial Cells
This protocol is used to quantify the amount of NGF secreted by astroglial cells in response to treatment with potential NGF inducers.
a. Cell Culture:
-
Mouse primary astroglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Treatment:
-
Astrocytes are seeded in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, the culture medium is replaced with serum-free DMEM.
-
The cells are then treated with various concentrations of the test compounds (e.g., this compound, hericenones, erinacines) or a vehicle control.
c. Sample Collection:
-
After a 24- or 48-hour incubation period, the culture supernatant is collected.
-
The supernatant is centrifuged to remove cellular debris and stored at -80°C until analysis.
d. NGF Quantification (ELISA):
-
The concentration of NGF in the culture supernatant is determined using a commercial NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Briefly, the supernatant is added to microplate wells pre-coated with an anti-NGF capture antibody.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The NGF concentration is calculated based on a standard curve generated with known concentrations of recombinant NGF.
Caption: Workflow for NGF induction assay.
Neurite Outgrowth Assay in PC12 Cells
This assay is used to assess the biological activity of the induced NGF by measuring its ability to promote neurite outgrowth in a neuronal cell line.
a. Cell Culture:
-
PC12 cells (a rat pheochromocytoma cell line) are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Treatment:
-
PC12 cells are seeded in collagen-coated 24-well plates at a low density.
-
The cells are then treated with the conditioned medium (supernatant) collected from the astroglial cell culture (from the NGF Induction Assay) or with known concentrations of recombinant NGF as a positive control.
c. Assessment of Neurite Outgrowth:
-
After 48-72 hours of incubation, the cells are observed under a phase-contrast microscope.
-
The percentage of cells bearing neurites longer than the diameter of the cell body is determined by counting at least 100 cells per well in multiple random fields.
-
Alternatively, cells can be fixed and stained with neuronal markers (e.g., β-III tubulin), and neurite length can be quantified using imaging software.
Caption: Workflow for neurite outgrowth assay.
Conclusion
This compound, along with hericenones and erinacines, represents a promising class of natural compounds for the induction of NGF synthesis. The available data indicates that erinacines are particularly potent inducers. While direct quantitative comparisons with this compound are currently limited by the lack of published data under similar experimental conditions, its structural similarity to other active cyathane diterpenoids suggests it holds significant potential. The elucidation of the precise signaling pathway of this compound and further comparative studies are crucial next steps in evaluating its therapeutic promise for neurodegenerative diseases. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.
References
- 1. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Selectivity of Cyathin A3 for Neuronal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyathin A3 and other neurotrophic compounds, focusing on their selectivity for neuronal cells. The information is compiled from preclinical studies to aid in the evaluation of these molecules for potential therapeutic applications in neurodegenerative diseases.
Introduction to this compound and its Neurotrophic Potential
This compound is a diterpenoid compound isolated from the fungus Cyathus helenae.[1] Unlike many other cyathane diterpenes that exhibit antimicrobial or cytotoxic activities, this compound has garnered interest for its potential neuroprotective effects.[1] The primary mechanism of action identified for this compound is its ability to induce the release of Nerve Growth Factor (NGF) from glial cells, such as astrocytes.[1] NGF is a crucial neurotrophin for the survival, development, and function of neurons. This indirect action on neurons, through the modulation of glial cell activity, suggests a potential for selective neurotrophic effects.
Comparative Analysis with Alternative Neurotrophic Compounds
To assess the selectivity and efficacy of this compound, it is compared with other compounds known to possess neurotrophic or neuroprotective properties. This guide focuses on Erinacine A, Hericenones (from Hericium erinaceus), and the synthetic Gastrodin derivative, GAD037.
Efficacy in Promoting Neuronal Health
The following table summarizes the available data on the neurotrophic and neuroprotective effects of this compound and its alternatives. It is important to note that direct comparative studies are limited, and the data is collated from different experimental setups.
| Compound | Mechanism of Action | Model System | Observed Effect | Quantitative Data |
| This compound | Induces NGF release from glial cells.[1] | Cultured glial cells | Increased NGF secretion. | Induces nearly 1 mg/mL of NGF release from optimized fungal fermentations co-cultured with bacteria.[1] |
| Erinacine A | Stimulates NGF synthesis.[2][3] | In vivo (rats), Astroglial cells | Increased NGF content in the locus coeruleus and hippocampus.[3] | Oral administration of 8 mg/kg/day increased NGF levels.[4] |
| Hericenones | Stimulate NGF biosynthesis.[2][5] | Mouse astroglial cells | Increased NGF secretion. | Hericenone H at 33 µg/mL induced 45.1 ± 1.1 pg/mL of NGF.[2] |
| GAD037 | NGF-mimetic, activates PI3K/Akt and Ras/Raf/MEK/ERK signaling. | PC12 cells | Promotes neurite outgrowth and protects against oxidative stress. | Concentration-dependent increase in neurite outgrowth. |
Selectivity Profile: Cytotoxicity in Non-Neuronal Cells
A critical aspect of a neurotrophic agent's therapeutic potential is its selectivity for neuronal cells over other cell types, particularly cancerous cells. The following table summarizes the available cytotoxicity data. Crucially, there is a lack of published cytotoxicity data specifically for this compound against non-neuronal cell lines. The data presented for other cyathane diterpenes is for contextual comparison and may not be representative of this compound's activity.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Erinacine A | PC12 (pheochromocytoma) | Cytotoxicity Assay | 73.7 µM (weak cytotoxicity) | [6][7] |
| Striatal D (a cyathane-xyloside) | SKOV-3 (ovarian carcinoma) | Cytotoxicity Assay | 0.1 µM | [8] |
| Striatal D (a cyathane-xyloside) | A549 (squamous cell carcinoma) | Cytotoxicity Assay | 0.1 µM | [8] |
| Striatal D (a cyathane-xyloside) | MCF-7 (breast adenocarcinoma) | Cytotoxicity Assay | 0.1 µM | [8] |
| Other Clerodane Diterpenes | Various cancer cell lines | Cytotoxicity Assays | Varies widely | [9] |
The significant cytotoxicity of some cyathane diterpenes like Striatal D highlights the importance of thorough screening of this compound to establish its selectivity profile.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Mediated Neuroprotection
This compound is believed to exert its neurotrophic effects indirectly. It stimulates glial cells to release NGF, which then binds to its high-affinity receptor, TrkA, on the surface of neuronal cells. This binding event triggers a downstream signaling cascade, primarily involving the PI3K/Akt and Ras/MAPK pathways, which are crucial for promoting neuronal survival and neurite outgrowth.
Experimental Workflow for Assessing Neuronal Selectivity
A robust assessment of this compound's selectivity involves a multi-step experimental workflow that evaluates both its neurotrophic efficacy and its off-target cytotoxicity.
Detailed Experimental Protocols
NGF Release Assay from Primary Glial Cells (ELISA)
This protocol is for quantifying the amount of NGF released from primary glial cells after treatment with a test compound.
Materials:
-
Primary glial cell culture
-
Test compound (e.g., this compound)
-
NGF ELISA Kit (commercial kits are available)
-
Cell culture medium and supplements
-
Plate reader
Procedure:
-
Cell Seeding: Plate primary glial cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture until confluent.
-
Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted NGF.
-
ELISA: Perform the NGF ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for NGF.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow NGF to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the concentration of NGF in the samples by comparing their absorbance to the standard curve.
Neurite Outgrowth Assay in PC12 Cells
This assay assesses the ability of a compound to promote the growth of neurites, a key feature of neuronal differentiation.
Materials:
-
PC12 cells
-
Test compound (e.g., Erinacine A, GAD037) or conditioned medium from treated glial cells
-
NGF (positive control)
-
Collagen-coated culture plates
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Plate PC12 cells on collagen-coated plates at a low density (e.g., 1 x 10^4 cells/well in a 24-well plate).
-
Treatment: After 24 hours, replace the medium with low-serum medium containing the test compound or conditioned medium. Include a positive control (NGF) and a negative control (vehicle).
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth. A common method is to count the percentage of cells with neurites that are at least twice the length of the cell body diameter. Image analysis software can also be used to measure total neurite length per cell.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Non-neuronal cell lines (e.g., HeLa, A549, MCF-7)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the non-neuronal cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, add the test compound at a range of concentrations.
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising neurotrophic agent that acts by stimulating NGF release from glial cells. This indirect mechanism of action may confer a degree of selectivity for neuronal support. However, a comprehensive assessment of its selectivity is currently hampered by the lack of direct experimental data on its neurotrophic effects on neuronal cells and, critically, its cytotoxicity against a panel of non-neuronal cells.
In contrast, compounds like Erinacine A and Hericenones have demonstrated direct NGF-stimulating effects, and GAD037 has shown NGF-mimetic activity in a neuronal cell line. While some cytotoxicity data exists for other cyathane diterpenes, the significant variability in activity within this class underscores the necessity for specific testing of this compound.
Future research should prioritize:
-
Direct Neuronal Effect Studies: Evaluating the effect of this compound on neuronal survival and neurite outgrowth in both monocultures and neuron-glial co-cultures.
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad range of cancer and other non-neuronal cell lines.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with Erinacine A, Hericenones, and GAD037 under standardized assay conditions.
Such studies will be instrumental in elucidating the true therapeutic potential and selectivity of this compound for the treatment of neurodegenerative diseases.
References
- 1. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. cebrofit.com.ua [cebrofit.com.ua]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Three new cyathane diterpenes with neurotrophic activity from the liquid cultures of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and Cytotoxic Cyathane-Xylosides from Cultures of the Basidiomycete Dentipellis fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Spectrum of Cyathin A3 and Other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of Cyathin A3 with other notable diterpenoids. The information presented is based on available experimental data to facilitate objective evaluation and inform further research and development in the pursuit of novel antimicrobial agents.
Overview of Antibacterial Activity
Diterpenoids, a diverse class of natural products, have demonstrated a wide range of biological activities, including promising antibacterial properties. Among these, the cyathane diterpenoids, characterized by a unique 5-6-7 tricyclic carbon skeleton, have emerged as a subject of interest for their potential antimicrobial effects.[1] While many cyathanes are recognized for their antibacterial and antifungal activities, specific quantitative data for this compound remains limited in publicly accessible literature.[2][3][4][5] However, by examining the activity of closely related cyathane compounds and other classes of diterpenoids, we can infer and compare their potential antibacterial spectra.
The primary mechanism of antibacterial action for many diterpenoids is believed to be the disruption of the bacterial cell membrane.[2][6][7] Their lipophilic nature allows them to intercalate into the phospholipid bilayer, leading to increased membrane permeability and subsequent cell death.[7]
Comparative Antibacterial Spectrum: A Quantitative Analysis
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various diterpenoids against a panel of clinically relevant bacteria. Lower MIC values indicate greater antibacterial potency.
| Diterpenoid Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyathane | Striatal D | Bacillus subtilis | 1.0 | [8] |
| Staphylococcus aureus | >66.6 | [8] | ||
| Escherichia coli | 66.6 | [8] | ||
| Pseudomonas aeruginosa | >66.6 | [8] | ||
| Dentifragilin A | Bacillus subtilis | 1.0 | [8] | |
| Staphylococcus aureus | 4.2 | [8] | ||
| Escherichia coli | >66.6 | [8] | ||
| Pseudomonas aeruginosa | >66.6 | [8] | ||
| Abietane | Ferruginol | Escherichia coli | 16 | [9] |
| Staphylococcus aureus | 4 | [9] | ||
| Pimarane | Isopimaric acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 64 | [10] |
| Cassane | Benthaminin 1 | Staphylococcus aureus | 47.8 µM | [6] |
| Micrococcus flavus | 47.8 µM | [6] | ||
| Kaurane | Kaurenoic acid | Streptococcus mutans | 4 | [1] |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[9][11]
3.1. Preparation of Materials
-
Test Compounds: Diterpenoids (e.g., this compound, other comparator compounds) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Bacterial Strains: Pure cultures of the desired bacterial strains are grown on appropriate agar plates.
-
Growth Media: A suitable liquid broth medium that supports the growth of the test bacteria is prepared and sterilized (e.g., Mueller-Hinton Broth).
-
96-Well Microtiter Plates: Sterile plates are used for the assay.
-
Positive Control: A standard antibiotic with known activity against the test strains (e.g., ampicillin, ciprofloxacin) is used.
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO) is used to ensure it does not inhibit bacterial growth at the concentrations used.
3.2. Experimental Procedure
-
Inoculum Preparation: A few colonies of the test bacterium are transferred from an agar plate into a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the growth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Test Compounds: The stock solution of the test compound is serially diluted in the growth medium across the wells of the 96-well plate to obtain a range of concentrations.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the diluted test compound.
-
Controls:
-
Positive Control: Wells containing the standard antibiotic at various concentrations are inoculated with the bacterial suspension.
-
Negative Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the dilutions are inoculated with the bacterial suspension.
-
Growth Control: Wells containing only the growth medium and the bacterial inoculum are included to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only the growth medium are included to check for contamination.
-
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[9]
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.[11] Optionally, a growth indicator dye, such as resazurin or tetrazolium salts, can be added to aid in the visualization of bacterial viability.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Concluding Remarks
While direct comparative data for this compound is sparse, the available information on related cyathane diterpenoids suggests a promising antibacterial profile, particularly against Gram-positive bacteria. The provided data on other diterpenoid classes highlights the broad potential of this compound family as a source for new antimicrobial agents. The detailed experimental protocol and workflow diagram offer a standardized approach for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on the antibacterial properties of these fascinating natural products. Further investigation into the specific antibacterial spectrum and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Cytotoxic Cyathane-Xylosides from Cultures of the Basidiomycete Dentipellis fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. A Structure-Activity Study of Antibacterial Diterpenoids [mdpi.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Mechanistic Showdown: Cyathin A3 Versus Other Neurotrophic Compounds
In the quest for therapeutic agents to combat neurodegenerative diseases and promote neural repair, a diverse array of neurotrophic compounds has emerged. This guide provides a detailed mechanistic comparison of Cyathin A3 against other prominent neurotrophic agents, including compounds from the medicinal mushroom Hericium erinaceus (hericenones and erinacines) and endogenous neurotrophic factors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform future research and therapeutic strategies.
Overview of Neurotrophic Mechanisms
Neurotrophic compounds exert their effects through various mechanisms, primarily by activating signaling pathways that promote neuronal survival, growth, and differentiation. A common pathway involves the stimulation of neurotrophin synthesis, such as Nerve Growth Factor (NGF), which in turn activates receptor tyrosine kinases like TrkA, leading to the initiation of downstream pro-survival cascades.
This compound , a diterpenoid produced by the fungus Cyathus helenae, is recognized for its ability to induce the release of NGF from glial cells[1][2]. This positions it as an indirect neurotrophic agent, relying on the cellular machinery of glial cells to produce the primary neurotrophic stimulus.
In contrast, hericenones and erinacines , isolated from the Lion's Mane mushroom (Hericium erinaceus), are also potent stimulators of NGF biosynthesis[3][4]. Erinacines, found in the mycelium, have demonstrated a greater capacity for inducing NGF secretion compared to hericenones from the fruiting body[3][4]. Notably, some erinacines, like erinacine A, have been shown to potentiate NGF-induced neurite outgrowth through the TrkA receptor and the Erk1/2 signaling pathway[5]. Furthermore, erinacine S presents a unique mechanism by promoting neuronal regeneration through the accumulation of neurosteroids[6][7].
Endogenous neurotrophic factors , such as NGF and Brain-Derived Neurotrophic Factor (BDNF), act as direct ligands for their respective Trk receptors (NGF for TrkA, BDNF for TrkB)[8][9][10]. Their binding initiates receptor dimerization and autophosphorylation, triggering downstream signaling cascades including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and plasticity[10][11][12].
Comparative Data on Neurotrophic Activity
The following table summarizes quantitative data from various studies, offering a side-by-side comparison of the neurotrophic efficacy of these compounds.
| Compound | Source Organism/Cell Type | Assay | Concentration | Outcome | Reference |
| This compound | Cyathus helenae | NGF Release from Cultured Glial Cells | Not Specified | Induces NGF Release | [1][2] |
| Hericenone C | Hericium erinaceus (Fruiting Body) | NGF Secretion from Mouse Astroglial Cells | 33 µg/mL | 23.5 ± 1.0 pg/mL NGF | [3][4] |
| Hericenone D | Hericium erinaceus (Fruiting Body) | NGF Secretion from Mouse Astroglial Cells | 33 µg/mL | 10.8 ± 0.8 pg/mL NGF | [3][4] |
| Hericenone E | Hericium erinaceus (Fruiting Body) | NGF Secretion from Mouse Astroglial Cells | 33 µg/mL | 13.9 ± 2.1 pg/mL NGF | [3][4] |
| Hericenone H | Hericium erinaceus (Fruiting Body) | NGF Secretion from Mouse Astroglial Cells | 33 µg/mL | 45.1 ± 1.1 pg/mL NGF | [3][4] |
| Erinacine A | Hericium erinaceus (Mycelium) | Potentiation of NGF-induced Neurite Outgrowth | Not Specified | Mediated by TrkA receptor and Erk1/2-dependent | [5] |
| Erinacine S | Hericium erinaceus (Mycelium) | Neuronal Regeneration | Not Specified | Promotes regeneration via neurosteroid accumulation | [6][7] |
Signaling Pathways and Experimental Workflows
The neurotrophic effects of these compounds are mediated by intricate signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing neurotrophic activity.
Caption: Comparative signaling pathways of neurotrophic compounds.
Caption: General experimental workflow for assessing neurotrophic activity.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.
Neurite Outgrowth Assay in PC12 Cells
-
Cell Seeding: PC12 cells are seeded onto collagen-coated 6-well plates at a density of 1 x 10^5 cells/well in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
Differentiation: After 24 hours, the medium is replaced with a low-serum medium (e.g., 1% horse serum) to induce a state of partial differentiation.
-
Compound Treatment: The cells are then treated with the test compound (e.g., this compound, hericenones) at various concentrations. A positive control (e.g., NGF at 50 ng/mL) and a vehicle control are included.
-
Incubation: The cells are incubated for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: The cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. The cytoskeleton can be stained (e.g., with phalloidin for actin or an anti-tubulin antibody) to visualize neurites.
-
Imaging and Analysis: Images are captured using a phase-contrast or fluorescence microscope. The length of the longest neurite for at least 50 cells per condition is measured using image analysis software. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.
NGF Secretion Assay using ELISA
-
Cell Culture: Mouse astroglial cells or other suitable glial cell lines are cultured to confluence in 24-well plates.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the test compound at the desired concentration.
-
Incubation: The cells are incubated for a predetermined period (e.g., 24 or 48 hours) to allow for NGF synthesis and secretion.
-
Sample Collection: The culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of NGF in the supernatant is quantified using a commercially available NGF ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to wells coated with an anti-NGF antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: The absorbance is read using a microplate reader, and the NGF concentration is determined by comparison to a standard curve generated with known concentrations of recombinant NGF.
Conclusion
This compound, hericenones, and erinacines represent a class of small molecules that indirectly promote neurotrophic activity by stimulating the production of endogenous neurotrophins like NGF. This contrasts with the direct receptor activation mechanism of neurotrophic factors themselves. While all three classes of compounds converge on the NGF-TrkA signaling axis, the upstream mechanisms and, in the case of erinacine S, the engagement of alternative pathways like neurosteroidogenesis, highlight the diverse strategies that can be harnessed for neuroprotection and regeneration. The quantitative data presented underscore the potent NGF-inducing activity of hericenones, while the unique mechanism of erinacine S suggests potential for broader therapeutic applications. Further research is warranted to fully elucidate the clinical potential of these compounds in treating neurodegenerative disorders.
References
- 1. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 6. "Erinacine S from Hericium erinaceus mycelium promotes neuronal regener" by Chun-Yu Lin, Yi-Ju Chen et al. [jfda-online.com]
- 7. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophic factors - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Trk receptor - Wikipedia [en.wikipedia.org]
- 11. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Endogenous Neuroprotective Mechanisms in the Prevention of Retinal Ganglion Cells Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Validation for Cyathin A3 Quantification: A Comparative Overview of HPLC-UV and LC-MS/MS Methods
For researchers and drug development professionals, the accurate quantification of bioactive compounds is a critical step in ensuring the quality, safety, and efficacy of potential new therapeutics. Cyathin A3, a diterpenoid with promising nerve growth factor-inducing properties, is no exception. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on established validation parameters to provide an objective assessment of each method's performance. The presented data is representative of typical performance characteristics for the analysis of natural products.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters for the quantification of this compound by HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 ng/mL |
| Specificity | Moderate | High |
| Throughput | High | Moderate |
| Cost | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract this compound from the sample matrix (e.g., fungal fermentation broth) using a suitable organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
LC-MS/MS Method
1. Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare calibration standards ranging from 0.1 to 100 ng/mL by serial dilution of the stock solution in a matrix blank.
-
Sample Preparation: Perform a protein precipitation or solid-phase extraction (SPE) of the sample to remove interferences. Evaporate the eluate and reconstitute in the initial mobile phase.
Visualizing the Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
A Comparative Analysis of Synthetic Routes to Cyathin A3: A Guide for Researchers
A comprehensive review of the total syntheses of Cyathin A3, a promising diterpenoid for nerve growth factor (NGF) induction, is presented. This guide details and contrasts the enantioselective approach by Ward and Shen with the stereoselective strategy developed by Kim and Cha, providing researchers with a clear overview of the methodologies, step counts, and overall yields. Experimental protocols for key reactions and a visualization of the relevant biological signaling pathway are included to facilitate further research and development in this area.
This compound, a member of the cyathane family of diterpenoids, has garnered significant attention from the scientific community for its potential to induce the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival and maintenance of neurons.[1] This property positions this compound as a valuable lead compound in the development of therapeutics for neurodegenerative diseases. The complex tricyclic structure of this compound has presented a formidable challenge to synthetic chemists, leading to the development of elegant and innovative synthetic strategies. This guide provides a comparative study of the two most prominent total syntheses of this compound, offering a detailed examination of their respective routes and efficiencies.
Comparison of Synthetic Strategies
The two leading approaches to the total synthesis of this compound are the enantioselective synthesis developed by the research group of Dale E. Ward and Jianheng Shen, and the stereoselective synthesis reported by Keunho Kim and Jin Kun Cha. A summary of the key quantitative aspects of these syntheses is presented in the table below.
| Feature | Ward and Shen Synthesis | Kim and Cha Synthesis |
| Key Strategy | Enantioselective Diels-Alder Reaction | Stereoselective Prins-Type Reaction |
| Chirality | Enantioselective | Stereoselective |
| Number of Steps | 28 | 21 |
| Overall Yield | 0.65% | 1.2% |
Synthetic Route Overviews
The synthetic pathways developed by Ward and Shen, and Kim and Cha, while both successfully achieving the synthesis of this compound, employ distinct key strategies to construct the complex carbocyclic framework.
Ward and Shen's Enantioselective Synthesis
The synthetic route developed by Ward and Shen is a linear sequence comprising 28 steps, culminating in an overall yield of 0.65%. The cornerstone of this strategy is a highly effective enantioselective Diels-Alder reaction, which establishes the initial stereochemistry of the molecule. This key transformation is followed by a series of carefully orchestrated steps to elaborate the full 5-6-7 tricyclic core of this compound.
Kim and Cha's Stereoselective Synthesis
The approach from the Kim and Cha group presents a more convergent and efficient synthesis, completed in 21 steps with an overall yield of 1.2%. The key innovation in this route is the utilization of a Prins-type reaction to construct the seven-membered ring of the cyathane core. This is followed by a ring-closing metathesis (RCM) reaction to complete the tricyclic system. The synthesis of this compound is achieved from an intermediate, Cyathin B2.
Experimental Protocols for Key Reactions
Enantioselective Diels-Alder Reaction (Ward and Shen)
The crucial enantioselective Diels-Alder reaction in the Ward and Shen synthesis is carried out using a chiral titanium catalyst. To a solution of the catalyst, prepared in situ from (R)-BINOL and Ti(O-i-Pr)2Cl2, in dichloromethane at -78 °C is added the dienophile, 2,5-dimethyl-p-benzoquinone. This is followed by the addition of the diene, 2,4-bis(trimethylsilyloxy)-1,3-pentadiene. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After aqueous workup and purification by chromatography, the desired Diels-Alder adduct is obtained with high enantioselectivity.[2]
Prins-Type Reaction (Kim and Cha)
The key Prins-type cyclization in the Kim and Cha synthesis is effected by treating a solution of the starting homoallylic alcohol in dichloromethane with an aldehyde in the presence of a Lewis acid, such as tin(IV) chloride, at low temperature. The reaction mixture is stirred for a specified period, and then quenched with an aqueous solution of sodium bicarbonate. After extraction and purification, the cyclized product containing the seven-membered ring is isolated.[3][4]
Biological Activity: NGF Signaling Pathway
This compound's ability to induce Nerve Growth Factor (NGF) synthesis makes it a molecule of significant interest in neuroscience and drug development. NGF exerts its effects by binding to the TrkA receptor on the surface of neurons. This binding event triggers a dimerization of the receptor and autophosphorylation, initiating a cascade of intracellular signaling events. Two major downstream pathways are the Ras/MAPK pathway and the PI3K/Akt pathway, both of which lead to the activation of transcription factors that regulate genes involved in neuronal survival, growth, and differentiation.[5][6]
Conclusion
The total syntheses of this compound by Ward and Shen, and Kim and Cha, represent significant achievements in natural product synthesis. While both routes provide access to this biologically important molecule, the Kim and Cha synthesis demonstrates a higher overall yield and a more concise pathway. The detailed comparison and experimental insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, fostering further innovation in the synthesis of this compound and its analogs for the potential treatment of neurodegenerative disorders.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Enantioselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of cyathin A(3) and cyathin B(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound and Cyathin B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
Safety Operating Guide
Proper Disposal of Cyathin A3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Cyathin A3, a diterpenoid compound known for its biological activity.
This compound is classified as a hazardous substance, and its disposal must be handled with care to mitigate risks to personnel and the environment. The following procedures are based on established safety protocols and regulatory guidelines.
Hazard Profile and Safety Precautions
This compound presents several health and environmental hazards. Understanding these is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed. |
| Acute Toxicity (Inhalation) | Fatal if inhaled. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. |
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes gloves, a lab coat, and respiratory protection, especially when handling the solid form to avoid dust inhalation. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Disposal Procedure for this compound
The disposal of this compound must adhere to national and local regulations for hazardous waste.[1] The following is a general procedure that should be adapted to comply with your institution's specific waste management policies.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other waste streams. [2][3] Keep it in a separate, dedicated waste container.
-
Use the original container for disposal if possible. If not, use a container made of a compatible material that is in good condition and has a tightly fitting cap.[4][5]
-
Clearly label the waste container with the words "Hazardous Waste," the chemical name "this compound," and the approximate concentration if in solution.[3][4]
Step 2: Waste Accumulation
-
Store the sealed waste container in a designated satellite accumulation area near the point of generation.[3]
-
Ensure the storage area is secure and away from incompatible materials.[1]
Step 3: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[5]
-
Follow their specific procedures for waste pickup requests.
-
Never dispose of this compound down the drain or in the regular trash. [1][6] This is strictly prohibited due to its high toxicity to aquatic life.
Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate and dispose of it as hazardous waste along with the this compound waste.[4][5][7]
-
After triple rinsing, the container can typically be disposed of as regular laboratory glassware or plastic waste, but confirm this with your institution's policies. Deface the original label on the container before disposal.[4]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent the spill from spreading.
-
Wear appropriate PPE , including respiratory protection, before attempting to clean up.
-
For small spills of solid material, carefully sweep or scoop it up and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent and decontaminating solution.
-
Report the spill to your supervisor and EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. research.auburn.edu [research.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
